3-chloro-N-ethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXUKUHVUPLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-chloro-N-ethylbenzamide
This guide provides an in-depth exploration of the synthesis of 3-chloro-N-ethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed, scientifically-grounded protocol. We will delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and the self-validating nature of the described methodology, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction and Strategic Overview
This compound serves as a crucial building block in medicinal chemistry. Its synthesis is most reliably achieved through a robust and well-documented two-step process. This process begins with the activation of the carboxylic acid group of 3-chlorobenzoic acid, followed by amidation with ethylamine.
The chosen synthetic strategy prioritizes efficiency, yield, and purity. The primary method detailed herein involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride, using thionyl chloride (SOCl₂). This intermediate is then reacted with ethylamine in a classic nucleophilic acyl substitution reaction to yield the final product. This approach is widely adopted due to its high conversion rates and the straightforward purification of the resulting amide.
Figure 1: High-level overview of the two-step synthesis pathway.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and safe execution.
Step 1: Formation of 3-Chlorobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is a more potent catalyst for the reaction.
Step 2: Nucleophilic Acyl Substitution (Amidation)
The second step is the amidation of the newly formed 3-chlorobenzoyl chloride. Ethylamine, a primary amine, acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
This reaction, often referred to as a Schotten-Baumann reaction, generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the unreacted ethylamine (which would render it non-nucleophilic), a base is required to neutralize the acid as it forms. In this protocol, we utilize a slight excess of the ethylamine nucleophile to serve this dual purpose, which is an efficient and common industrial practice. Alternatively, an external non-nucleophilic base like triethylamine or pyridine could be used.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and observation of expected phenomena (e.g., gas evolution, temperature changes) provide in-process checks on the reaction's progress.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Notes |
| 3-Chlorobenzoic Acid | 156.57 | 15.66 g | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 13.0 mL (21.4 g) | 1.8 | Reagent, use in a fume hood |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Ethylamine (70% in H₂O) | 45.08 | 14.0 mL (12.9 g) | 2.2 | Reagent and base, handle with care |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For workup |
| Saturated NaCl solution | - | ~50 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
3.2. Step-by-Step Procedure
Part A: Synthesis of 3-Chlorobenzoyl Chloride
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoic acid (15.66 g, 0.10 mol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.
-
Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (13.0 mL, 0.18 mol) to the suspension dropwise at room temperature. Rationale: The excess thionyl chloride ensures complete conversion of the carboxylic acid.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases. Self-Validation Check: The dissolution of the solid starting material and the cessation of bubbling indicate the reaction is proceeding to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 3-chlorobenzoyl chloride as a pale yellow oil or low-melting solid, which is used directly in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In a separate 500 mL flask, cool a solution of ethylamine (70% in water, 14.0 mL, ~0.22 mol) in 100 mL of DCM in an ice bath to 0-5°C.
-
Addition of Acyl Chloride: Dissolve the crude 3-chlorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM. Add this solution dropwise to the cold ethylamine solution over 30-45 minutes, maintaining the internal temperature below 10°C. Rationale: This slow, cold addition controls the exothermic reaction and minimizes side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess ethylamine, followed by saturated sodium chloride solution (50 mL). Rationale: The acid wash protonates the excess ethylamine, making it water-soluble and easily removable.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Figure 2: Detailed step-by-step experimental workflow.
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.
-
Ethylamine: A corrosive and flammable base with a strong odor. Handle with care, ensuring adequate ventilation.
-
Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
An In-depth Technical Guide to 3-chloro-N-ethylbenzamide: Properties, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzamides are a cornerstone of modern medicinal chemistry, serving as pivotal scaffolds in the development of a wide array of therapeutic agents. Within this class, 3-chloro-N-ethylbenzamide (C₉H₁₀ClNO) presents a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties conferred by its chloro and N-ethyl substituents. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer a Senior Application Scientist's perspective on its synthesis, characterization, and handling. We will explore the causal relationships behind synthetic choices, the logic of spectroscopic interpretation, and the necessary safety protocols for laboratory use. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, dictating everything from solvent choice in a reaction to its potential behavior in biological systems. This compound is a solid at room temperature with a molecular weight of 183.63 g/mol .[1][2] Its properties are summarized in the table below. The octanol-water partition coefficient (LogP) of 2.09 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability in drug development.[2] The topological polar surface area (TPSA) of 29.1 Ų, which quantifies the polar surface of the molecule, indicates good potential for oral bioavailability.[2]
| Property | Value | Source |
| CAS Number | 26819-09-0 | [2][3] |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| InChI Key | FOUXUKUHVUPLEP-UHFFFAOYSA-N | [1] |
| SMILES | CCNC(=O)c1cccc(Cl)c1 | [2][3] |
| Purity (Typical) | ≥98% | [2] |
| LogP (Octanol/Water) | 2.09 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis Protocol and Mechanistic Rationale
The most reliable and common method for synthesizing N-substituted benzamides is the acylation of a primary amine with a benzoyl chloride derivative. This approach is favored for its high efficiency and straightforward execution.
Recommended Synthesis: Acylation of Ethylamine
The synthesis of this compound is efficiently achieved by the reaction of 3-chlorobenzoyl chloride with ethylamine. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents due to their inert nature and ability to dissolve the reactants.
Step-by-Step Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The slight excess of the amine and base ensures the complete consumption of the limiting acid chloride.
-
Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred 3-chlorobenzoyl chloride solution over 30-45 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form upon addition.
-
Warm-up & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorobenzoyl chloride spot.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N-ethylbenzamide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-N-ethylbenzamide (C₉H₁₀ClNO), a substituted aromatic amide of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural elucidation through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting data, this guide emphasizes the causality behind spectroscopic features and outlines validated experimental protocols. The integration of these techniques provides an unambiguous confirmation of the molecular structure, establishing a benchmark for quality control and further research.
Molecular Structure and Physicochemical Properties
This compound is a secondary amide featuring a meta-substituted chlorobenzoyl group attached to an ethylamine moiety. Understanding its fundamental properties is the first step in a thorough characterization. The molecular structure dictates the expected spectroscopic behavior, from vibrational modes in IR to the electronic environments of protons and carbons in NMR.
The key physicochemical properties are summarized below.[1]
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 26819-09-0 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| logP (Octanol/Water Partition Coeff.) | 2.09 |
Below is a diagram of the molecular structure with IUPAC numbering for subsequent NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Synthesis and Sample Preparation: A Note on Provenance
The reliability of spectroscopic data is contingent on the purity of the analyte. This compound is typically synthesized via the Schotten-Baumann reaction, a robust method for forming amides from acid chlorides and amines.[2] Understanding this synthesis provides context for potential impurities (e.g., unreacted starting materials, hydrolysis products) that could be detected during analysis.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis: A Multi-technique Approach
No single technique provides a complete structural picture. The synergistic use of IR, NMR, and MS is essential for unambiguous characterization.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. The analysis of this compound is predicated on identifying the characteristic vibrations of a secondary amide and a substituted aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale and Expert Insights |
| ~3300 | Strong, Sharp | N-H Stretch | The position and sharpness of this peak are characteristic of a secondary amide N-H bond. Its presence immediately rules out a tertiary amide structure and distinguishes it from the much broader O-H stretch of a carboxylic acid impurity.[3] |
| 3100-3000 | Medium | Aromatic C-H Stretch | These peaks confirm the presence of the benzene ring. |
| 2975-2850 | Medium | Aliphatic C-H Stretch | These correspond to the asymmetric and symmetric stretching of the ethyl group's CH₂ and CH₃ bonds. |
| ~1640 | Strong | C=O Stretch (Amide I) | This is one of the most intense and reliable peaks in the spectrum. Its frequency is lower than that of a ketone due to the resonance delocalization of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[3] |
| ~1550 | Strong | N-H Bend (Amide II) | This band arises from a coupling of the N-H bending and C-N stretching vibrations. The Amide I and Amide II bands are a hallmark signature of secondary amides. |
| 1470-1430 | Medium | Aromatic C=C Stretch | Confirms the aromatic skeleton. |
| ~1250 | Medium | C-N Stretch | Provides further evidence of the amide linkage. |
| 800-600 | Strong | C-Cl Stretch | The presence of a strong absorption in this region is indicative of the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the local electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular skeleton.
The ¹H NMR spectrum is predicted in deuterochloroform (CDCl₃). The ethyl group provides a classic ethyl pattern (a quartet and a triplet), while the aromatic region shows a complex pattern due to meta-substitution.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~7.75 | t, J ≈ 1.8 Hz | 1H | H-2 | This proton is ortho to the electron-withdrawing carbonyl group, but meta to the chlorine. The triplet arises from coupling to H-4 and H-6, though it may appear as a singlet or narrow triplet. |
| ~7.65 | ddd, J ≈ 7.7, 1.8, 1.1 Hz | 1H | H-6 | Ortho to the carbonyl group, this proton experiences significant deshielding. It is coupled to H-5 and H-2. |
| ~7.45 | t, J ≈ 7.8 Hz | 1H | H-5 | This proton is coupled to its neighbors H-4 and H-6, resulting in a triplet. |
| ~7.35 | ddd, J ≈ 8.0, 2.2, 1.1 Hz | 1H | H-4 | This proton is ortho to the chlorine atom and shows coupling to H-5 and H-2. |
| ~6.10 | br s | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. |
| ~3.45 | dq, J ≈ 7.2, 5.3 Hz | 2H | H-8 (-CH₂-) | This methylene group is adjacent to the electronegative nitrogen atom, shifting it downfield. It is split into a quartet by the three H-9 protons and a doublet by the N-H proton (if coupling is observed). |
| ~1.25 | t, J ≈ 7.2 Hz | 3H | H-9 (-CH₃) | This methyl group is a classic triplet, as it is coupled to the two adjacent H-8 protons.[4] |
The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the structure.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~167.5 | C7 (C=O) | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield, typically in the 160-180 ppm range.[3] |
| ~136.5 | C1 (C-C=O) | This is a quaternary carbon, and its signal will be less intense than protonated carbons. Its chemical shift is influenced by its attachment to the carbonyl group. |
| ~134.8 | C3 (C-Cl) | The carbon directly bonded to the electronegative chlorine atom is deshielded. |
| ~131.5 | C5 | Aromatic CH carbon. |
| ~129.9 | C6 | Aromatic CH carbon. |
| ~127.0 | C2 | Aromatic CH carbon. |
| ~125.0 | C4 | Aromatic CH carbon. |
| ~35.5 | C8 (-CH₂-) | The methylene carbon is deshielded by the adjacent nitrogen atom. |
| ~14.8 | C9 (-CH₃) | The terminal methyl carbon is the most upfield signal, as expected for an aliphatic sp³ carbon. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the most critical feature is the isotopic signature of chlorine.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion due to the two stable isotopes of chlorine:
-
m/z 183: Corresponding to the molecule containing ³⁵Cl.
-
m/z 185: Corresponding to the molecule containing ³⁷Cl.
-
Expertise: The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[5]
-
-
Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural confirmation.
-
m/z 139/141 (Loss of C₂H₄N): Alpha cleavage resulting in the formation of the 3-chlorobenzoyl cation. The 3:1 isotopic pattern will be preserved. This is often the base peak.
-
m/z 111/113 (Loss of CO from 139/141): Loss of carbon monoxide from the benzoyl cation to form the 3-chlorophenyl cation. The chlorine isotopic pattern remains.
-
m/z 72 (C₄H₁₀N⁺): Cleavage of the amide C-N bond can result in the N-ethylaminiumyl radical cation.
-
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
Adherence to standardized protocols is crucial for data reproducibility and integrity.
Protocol 1: Acquiring FTIR Spectrum
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Set the scan range from 4000 to 400 cm⁻¹.
-
Background Scan: Run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Protocol 2: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution, using the CDCl₃ lock signal.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) data. Calibrate the spectra by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
General Handling: Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to the Structure Elucidation of 3-chloro-N-ethylbenzamide
This guide provides a comprehensive walkthrough for the structural elucidation of 3-chloro-N-ethylbenzamide, a compound of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document outlines the critical analytical techniques and data interpretation necessary to unequivocally confirm the molecular structure of this compound. We will delve into the logic behind the application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, providing a robust framework for its characterization.
Introduction
This compound (C₉H₁₀ClNO) is a substituted benzamide with a molecular weight of 183.63 g/mol .[1][2] Its structure, featuring a chlorinated benzene ring attached to an ethyl-substituted amide group, presents a unique spectroscopic fingerprint. Accurate structural confirmation is a critical step in any research or development pipeline to ensure compound identity, purity, and to understand its chemical behavior. This guide will detail the multi-faceted approach required for its definitive identification.
Synthesis of this compound
A common route for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3] In the case of this compound, this would typically involve the reaction of 3-chlorobenzoyl chloride with ethylamine.
The reaction proceeds as follows:
-
Step 1: 3-chlorobenzoyl chloride is dissolved in a suitable aprotic solvent.
-
Step 2: Ethylamine is added, often in slight excess, along with a base (e.g., sodium hydroxide or pyridine) to neutralize the hydrochloric acid byproduct.
-
Step 3: The reaction mixture is stirred, and the product, this compound, is then isolated and purified, typically through recrystallization or column chromatography.[4]
The purity of the synthesized compound is paramount for accurate spectroscopic analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the sample before proceeding with detailed structural elucidation.[5]
Spectroscopic Analysis for Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Data:
-
Molecular Ion Peak (M+): For this compound (C₉H₁₀ClNO), the mass spectrometer will show a molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, for the molecule containing ³⁷Cl. The expected m/z values would be around 183.6 and 185.6.
-
Fragmentation Pattern: Electron ionization (EI) would lead to characteristic fragmentation of the molecule. Key fragments would likely include the loss of the ethyl group, the cleavage of the amide bond, and the formation of the 3-chlorobenzoyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent like dichloromethane or methanol.
-
Injection: Inject a small volume of the sample solution into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, ensuring separation of the analyte from any impurities.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and characteristic fragment ions, confirming the molecular weight and key structural features.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment of each proton and carbon atom.
Expected Data:
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the splitting pattern.
-
Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂ group) corresponding to the amide proton will be observed, typically in the region of δ 7.5-8.5 ppm. Its chemical shift can be concentration and solvent dependent.
-
Ethyl Group Protons (-CH₂CH₃):
-
A quartet corresponding to the two methylene protons (-CH₂-) adjacent to the nitrogen atom will be seen, likely in the range of δ 3.3-3.5 ppm. The splitting into a quartet is due to coupling with the three methyl protons.
-
A triplet corresponding to the three methyl protons (-CH₃) will appear further upfield, typically around δ 1.1-1.3 ppm, due to coupling with the two methylene protons.
-
Expected Data:
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon (-C=O): A signal for the amide carbonyl carbon will be observed in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the chlorine atom will be shifted downfield, and its exact chemical shift can be predicted. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.
-
Ethyl Group Carbons (-CH₂CH₃):
-
The methylene carbon (-CH₂-) will resonate at approximately δ 35-45 ppm.
-
The methyl carbon (-CH₃) will be found further upfield, around δ 14-16 ppm.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are used for both types of experiments.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to assign the signals to the corresponding atoms in the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Data:
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide.
-
N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ is due to the N-H bending vibration.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.
-
C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution in a suitable solvent. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.[6]
Data Summary and Structural Confirmation
The collective evidence from these spectroscopic techniques provides a robust confirmation of the structure of this compound.
| Analytical Technique | Expected Key Data/Features | Inferred Structural Information |
| Mass Spectrometry | Molecular ion peaks at m/z ~183.6 and ~185.6 (3:1 ratio) | Confirms molecular weight and presence of one chlorine atom. |
| Characteristic fragmentation pattern | Supports the connectivity of the functional groups. | |
| ¹H NMR | Aromatic multiplets (δ 7.0-8.0), Amide proton (δ 7.5-8.5), Ethyl quartet (δ 3.3-3.5) and triplet (δ 1.1-1.3) | Confirms the presence and connectivity of the 3-chlorophenyl, amide, and ethyl groups. |
| ¹³C NMR | Carbonyl carbon (δ 165-175), Aromatic carbons (δ 120-140), Ethyl carbons (δ 14-45) | Confirms the carbon skeleton and the presence of all unique carbon environments. |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹), N-H bend (~1510-1570 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) | Confirms the presence of the secondary amide and chloro-substituted aromatic functional groups. |
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a sequential and interconnected series of analytical steps.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By carefully acquiring and interpreting data from mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, researchers can unequivocally confirm the identity and structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 3-chloro-N-ethylbenzamide
Abstract
3-chloro-N-ethylbenzamide is a small molecule belonging to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While the specific mechanism of action for this compound has not been definitively elucidated in publicly available research, the extensive body of work on structurally related benzamides provides a strong foundation for postulating its potential biological targets and signaling pathways. This technical guide synthesizes the current understanding of benzamide pharmacology to propose putative mechanisms of action for this compound. The primary focus will be on dopamine receptor antagonism, a well-established mechanism for many substituted benzamides used as antipsychotics and antiemetics. Additionally, this guide will explore other potential avenues of activity, including enzyme inhibition, specifically of histone deacetylases (HDACs) and inosine monophosphate dehydrogenase (IMPDH), and modulation of other central nervous system receptors. To empower researchers in this area, detailed experimental workflows and protocols are provided to systematically investigate these hypothesized mechanisms and to ultimately characterize the pharmacological profile of this compound.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a cornerstone in modern drug discovery, featured in a wide array of therapeutic agents with applications spanning neuropsychiatry, oncology, and infectious diseases. The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological activity.
Chemical Properties of this compound
This compound is a derivative of benzoic acid with a molecular formula of C₉H₁₀ClNO.[1][2] Its structure features a chlorine atom at the meta-position of the benzene ring and an ethyl group attached to the amide nitrogen. These substitutions are expected to influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [2] |
| LogP | 2.0897 | [2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Overview of the Pharmacological Significance of Benzamide Derivatives
Benzamide derivatives have demonstrated a remarkable range of biological activities, underscoring their importance as privileged structures in medicinal chemistry.[3] Notable pharmacological profiles include:
-
Antipsychotic and Antiemetic Activity: Primarily through the antagonism of dopamine D2-like receptors.[4][5]
-
Anticancer Activity: Through mechanisms such as inhibition of histone deacetylases (HDACs) and inosine monophosphate dehydrogenase (IMPDH).[5][6]
-
Antimicrobial Activity: Some benzamide derivatives have shown efficacy against various bacterial strains.
-
Gastroprokinetic Activity: Through modulation of serotonin (5-HT) receptors.[3]
Given this precedent, it is plausible that this compound may exhibit one or more of these activities.
Putative Mechanisms of Action Based on Structural Analogs
The following sections explore the most probable mechanisms of action for this compound based on the well-documented pharmacology of its structural analogs.
Dopamine Receptor Antagonism: A Primary Target for Substituted Benzamides
A significant number of substituted benzamides exert their therapeutic effects by acting as antagonists at dopamine receptors, particularly the D2, D3, and D4 subtypes.[4] This is the foundational mechanism for their use as antipsychotic and antiemetic agents.[4][7]
Dopamine is a critical neurotransmitter in the brain, playing a central role in motor control, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Substituted benzamides, such as sulpiride and amisulpride, are known to selectively bind to and block D2-like receptors.[5][8] This blockade is thought to normalize dopaminergic neurotransmission in key brain regions. The affinity for these receptors is influenced by the substitution pattern on the benzamide ring.[4]
Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine, a benzamide antagonist would prevent this signaling cascade.
Caption: Proposed mechanism of dopamine D2 receptor antagonism by this compound.
Enzyme Inhibition: An Emerging Paradigm for Benzamide Activity
Beyond receptor modulation, certain benzamide derivatives have been identified as potent enzyme inhibitors, a mechanism of action with significant therapeutic implications, particularly in oncology.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several benzamide derivatives have been identified as selective HDAC inhibitors.[5] The benzamide moiety often acts as a zinc-binding group within the active site of the enzyme.[5]
IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH is a key mechanism for the antiproliferative activity of some anticancer and antiviral drugs. Benzamide riboside, a benzamide derivative, is metabolized to an NAD analogue that inhibits IMPDH.[6]
Modulation of Other CNS Receptors
Some substituted benzamides have been shown to interact with benzodiazepine (BDZ) binding sites on the GABAA receptor complex.[9] For instance, clebopride and other related compounds have been found to displace [3H]-flunitrazepam from its binding sites, suggesting they may act as partial agonists or antagonists at these sites.[9]
Other Potential Biological Activities
The broad pharmacological landscape of benzamides suggests that this compound could possess other biological activities, such as antimicrobial or anti-inflammatory effects.[3] However, these are considered less probable primary mechanisms compared to dopamine receptor antagonism and enzyme inhibition based on the current body of literature.
Experimental Strategies for Elucidating the Mechanism of Action of this compound
A systematic and multi-faceted experimental approach is required to definitively identify the mechanism of action of this compound.
Target Identification and Validation Workflow
Caption: A generalized workflow for target identification and validation.
In Vitro Assays for Target Engagement
Objective: To determine the binding affinity of this compound for dopamine D2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitor constant).
Objective: To assess the inhibitory activity of this compound against a panel of HDAC enzymes.
Methodology:
-
Reagents: Obtain recombinant human HDAC enzymes, a fluorogenic HDAC substrate, and HDAC assay buffer.
-
Assay Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Objective: To evaluate the inhibitory effect of this compound on IMPDH activity.
Methodology:
-
Reagents: Obtain purified IMPDH enzyme, inosine-5'-monophosphate (IMP), nicotinamide adenine dinucleotide (NAD+), and a suitable buffer.
-
Assay Setup: In a UV-transparent 96-well plate, combine the IMPDH enzyme, IMP, NAD+, and varying concentrations of this compound.
-
Detection: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH, the product of the enzymatic reaction.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor and calculate the IC₅₀ value.
Cell-Based Assays for Functional Activity
Objective: To determine if this compound can functionally antagonize dopamine D2 receptor signaling in a cellular context.
Methodology:
-
Cell Culture: Culture a cell line expressing the human dopamine D2 receptor.
-
Cell Treatment: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different concentrations of the antagonist to determine the functional antagonism and calculate the IC₅₀ value.
In Vivo Models for Pharmacological Characterization
Should in vitro and cell-based assays indicate significant activity, further characterization in animal models would be warranted. For example, if dopamine receptor antagonism is confirmed, rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) could be employed to assess antipsychotic-like efficacy.
Summary and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the rich pharmacology of the benzamide class of compounds provides a solid framework for targeted investigation. The most promising hypothesis is that this compound acts as a dopamine D2-like receptor antagonist, a mechanism shared by many clinically successful drugs. However, the possibilities of enzyme inhibition or modulation of other CNS receptors should not be discounted.
The experimental strategies outlined in this guide offer a clear and logical path forward for researchers to systematically unravel the biological activity of this compound. A thorough characterization of its mechanism of action will be crucial in determining its potential therapeutic utility and in guiding any future drug development efforts.
References
- 1. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted Benzamide Drugs as Selective Agents for Distinguishing Cerebral Dopamine Receptor Sub-types [ouci.dntb.gov.ua]
- 9. The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzamide Scaffold and the Rationale for Halogenated Derivatives
An In-Depth Technical Guide to the Foundational Chemistry and Early Investigative Framework of 3-chloro-N-ethylbenzamide
The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its prevalence in top-selling pharmaceuticals highlights its importance.[2] Derivatives of benzamide have demonstrated a wide spectrum of biological activities, including antiemetic, antipsychotic, anti-cancer, and antimicrobial effects.[1][2]
The introduction of halogen atoms, particularly chlorine, onto aromatic rings is a common strategy in drug design. This modification can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These changes, in turn, can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. The rationale for synthesizing and studying a molecule like this compound would have been to explore how these modifications to the basic benzamide scaffold could lead to novel or improved biological activity.
Synthesis of this compound: A Mechanistic Approach
The most direct and logical route for the synthesis of this compound is the acylation of ethylamine with 3-chlorobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.
Causality in Experimental Design
-
Choice of Reactants : 3-chlorobenzoyl chloride is selected as the acylating agent because the chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Ethylamine is a simple, readily available primary amine that serves as the nucleophile.
-
Solvent and Base : An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the formation of HCl would protonate the unreacted ethylamine, forming an ammonium salt (CH₃CH₂NH₃⁺Cl⁻) which is no longer nucleophilic, thereby quenching the reaction.
-
Temperature Control : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol: Amide Bond Formation
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C using an ice bath. This mitigates the exothermic nature of the acylation.
-
Addition of Acyl Chloride : Dissolve 3-chlorobenzoyl chloride (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Work-up and Purification :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 1 M HCl solution (to remove excess triethylamine), a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to begin the drying process).[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Physicochemical and Structural Characterization
Once synthesized and purified, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.
Predicted Physicochemical Properties
The following table summarizes key computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.63 g/mol | [3] |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |
| Rotatable Bonds | 2 | [3] |
Spectroscopic and Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would be used to confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include those for the ethyl group (a triplet and a quartet) and the aromatic protons on the substituted benzene ring, along with a broad signal for the N-H proton.
-
¹³C NMR : Would be used to confirm the number of unique carbon environments, including the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the chloro-substituted aromatic ring.[5]
-
-
Infrared (IR) Spectroscopy : This technique is crucial for identifying key functional groups. A strong absorption band around 1630-1680 cm⁻¹ would indicate the C=O stretch of the amide, and a sharp peak around 3300 cm⁻¹ would correspond to the N-H stretch.[5]
-
Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.
-
Melting Point Analysis : A sharp melting point range for the purified solid would be a strong indicator of high purity.
Logical Diagram of Characterization
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Framework for Early Biological Evaluation
Given the broad activities of related benzamides, an early-stage investigation of this compound would likely involve screening against a panel of assays to identify a primary area of biological effect.
Rationale for Target Selection
-
Anticancer Activity : Many N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[6][7] Therefore, initial screening for anti-proliferative activity against various cancer cell lines would be a logical starting point.
-
Antimicrobial Activity : The amide functional group is present in many antimicrobial agents, and various benzamide derivatives have shown antibacterial and antifungal properties.[2][8] Screening against a panel of representative Gram-positive and Gram-negative bacteria would be a prudent early step.
Proposed In Vitro Screening Protocols
-
Anti-proliferative MTT Assay :
-
Objective : To assess the compound's ability to inhibit the growth of cancer cells.
-
Methodology :
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability relative to untreated controls to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).[6][7]
-
-
-
Antibacterial Broth Microdilution Assay :
-
Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Methodology :
-
Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[2]
-
-
Conclusion
The early investigation of a novel compound like this compound would follow a systematic and logical progression from synthesis to characterization and preliminary biological screening. The foundational steps—a robust synthesis via nucleophilic acyl substitution, thorough physicochemical characterization by spectroscopic methods, and broad in vitro screening—are essential for establishing the compound's identity, purity, and potential for further development in medicinal chemistry. This framework provides the necessary data to guide future research, such as structure-activity relationship (SAR) studies and more advanced pharmacological evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
3-chloro-N-ethylbenzamide molecular weight
An In-depth Technical Guide to 3-chloro-N-ethylbenzamide
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core physicochemical properties, a detailed synthesis protocol, analytical methodologies for characterization and quality control, and an exploration of its potential applications based on the broader activity of related benzamide structures.
Core Molecular Characteristics
This compound is a monosubstituted benzamide derivative. The presence of the chlorine atom on the meta-position of the phenyl ring and the N-ethyl group on the amide nitrogen are key structural features that dictate its chemical reactivity and potential biological activity.
Physicochemical and Computational Data
A summary of the key physicochemical and computed properties of this compound is presented below. These parameters are crucial for understanding the molecule's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 183.63 g/mol | --INVALID-LINK--[1] |
| CAS Number | 26819-09-0 | --INVALID-LINK--[1] |
| LogP (calculated) | 2.0897 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 2 | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound is most directly achieved through the acylation of ethylamine with 3-chlorobenzoyl chloride. This is a standard and efficient method for forming amide bonds. 3-chlorobenzoyl chloride is a commercially available starting material, making this a practical route for laboratory-scale synthesis.[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Amine: To the cooled solution, add triethylamine (1.1 equivalents). Slowly add ethylamine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region will display a complex multiplet pattern due to the meta-substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should exhibit distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the substituted benzene ring. A link to the 13C NMR spectrum is available on SpectraBase, though direct access may require a subscription.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I) stretching vibration (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹). Data for the parent compound, 3-chlorobenzamide, is available in the NIST WebBook and can serve as a reference.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound, as it is a non-volatile and likely thermally stable compound under typical HPLC conditions.[5] Gas Chromatography (GC) could also be employed, but care must be taken to avoid thermal degradation.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
Detection:
-
UV detection at a wavelength where the aromatic system absorbs, for example, 254 nm.
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile and filter through a 0.45 µm syringe filter before injection.
Caption: HPLC workflow for purity analysis.
Potential Applications and Biological Relevance
While specific biological activities for this compound are not extensively documented, the benzamide scaffold is prevalent in many biologically active compounds. For instance, research on N-benzoyl-2-hydroxybenzamides has shown their potential as anti-protozoal agents, active against P. falciparum, the parasite responsible for malaria.[7] This suggests that substituted benzamides can be valuable starting points for the development of new therapeutic agents.
The structural motifs present in this compound make it an interesting candidate for screening in various biological assays, particularly in the fields of infectious diseases and oncology, where benzamide derivatives have shown promise.
Safety and Handling
Based on available information, this compound should be handled with care in a laboratory setting.
-
GHS Classification: It is associated with the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[1][8]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Chlorobenzamide [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 26819-09-0|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Solubility Profile of 3-chloro-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. This technical guide provides a comprehensive theoretical and practical framework for understanding the solubility of 3-chloro-N-ethylbenzamide. In the absence of publicly available experimental data for this specific compound, this document synthesizes established chemical principles to construct a theoretical solubility profile based on its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the industry-standard saturation shake-flask method, coupled with a robust analytical quantification procedure. This guide is designed to serve as a foundational resource for scientists engaged in the research and development of this molecule or structurally related compounds.
Introduction: The Significance of Solubility
This compound is a substituted aromatic amide. Its structure, featuring a benzamide core, is a common scaffold in medicinal chemistry. The solubility of such compounds is a cornerstone of drug development, dictating the path from laboratory synthesis to clinical application. Poor aqueous solubility can lead to low and erratic absorption, hindering the development of effective oral dosage forms. Conversely, understanding solubility in various organic solvents is essential for synthesis, purification, and the creation of amorphous solid dispersions or liquid formulations.
This guide addresses the solubility of this compound from two critical angles: predictive analysis based on molecular structure and a rigorous methodology for empirical determination.
Theoretical Solubility Profile and Physicochemical Properties
The solubility of a molecule is governed by the interplay of its ability to interact with the solvent versus the strength of the intermolecular forces holding its crystal lattice together. By dissecting the structure of this compound, we can predict its general solubility behavior.
Molecular Structure Analysis
-
Benzamide Core: The fundamental benzamide structure possesses both a hydrophobic benzene ring and a polar amide group. The amide's carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, which promotes solubility in polar, protic solvents. However, the benzene ring contributes to lipophilicity.[1]
-
3-chloro Substituent: The chlorine atom at the meta-position of the benzene ring influences solubility primarily through its electronic and steric effects. As a halogen, it increases the molecule's lipophilicity and molecular weight.[4] This generally leads to a decrease in aqueous solubility. The electron-withdrawing nature of chlorine can also modulate the polarity of the entire molecule, affecting its interaction with various solvents.
Predicted Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) and other computational models provide valuable estimations of a compound's properties, guiding experimental design.[5][6][7]
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₉H₁₀ClNO | - |
| Molecular Weight | 183.63 g/mol | Higher molecular weight often correlates with lower solubility. |
| logP (Octanol/Water) | 2.08 - 2.4 | A positive logP indicates a preference for lipophilic environments over aqueous ones, suggesting low water solubility.[8][9] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | A lower TPSA value is generally associated with lower aqueous solubility and higher membrane permeability. |
| Hydrogen Bond Donors | 1 | The single N-H group allows for limited hydrogen bonding with protic solvents. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept a hydrogen bond. |
Data sourced from computational predictions available in public databases.[8][9]
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, empirical measurement is essential. The saturation shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a compound in a saturated solution at equilibrium with its solid phase.[10][11]
Principle of the Method
An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid phase is separated from the liquid phase by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[12]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Acetone)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system for quantification
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected saturation point is typically sufficient. For example, start with ~5 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1][13]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid material is removed, either:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Sample Dilution: Accurately dilute the clear, saturated solution with the appropriate mobile phase for the analytical method to bring the concentration within the linear range of the calibration curve.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC (see Section 4.0).
Workflow for Thermodynamic Solubility Determination
Caption: Workflow of the Saturation Shake-Flask Method.
Analytical Quantification by Reverse-Phase HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately measuring the concentration of the dissolved analyte. A reverse-phase method is typically suitable for a molecule like this compound.[8][14]
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). This compound, being moderately lipophilic, will be retained on the column and can be detected by a UV detector as it elutes.
Suggested HPLC Method Parameters
The following provides a starting point for method development.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 60% B) or a linear gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Calibration and Quantification
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Create Calibration Standards: Perform a series of serial dilutions of the stock solution to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.
-
Generate Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r²) of >0.999 for good linearity.
-
Calculate Solubility: Inject the diluted experimental samples. Using the peak area from the sample and the equation from the linear regression of the calibration curve, calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of this compound in the original solvent, typically expressed in µg/mL or µM.
Analytical Quantification Workflow
References
- 1. enamine.net [enamine.net]
- 2. Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. ptfarm.pl [ptfarm.pl]
Methodological & Application
The Versatile Role of 3-chloro-N-ethylbenzamide in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 3-chloro-N-ethylbenzamide as a versatile building block in contemporary organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical logic behind its applications, offering detailed, field-proven protocols for its use in constructing complex molecular architectures. Primarily, we will delve into its utility as a robust substrate in palladium-catalyzed cross-coupling reactions and as a precursor for the synthesis of novel heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who seek to leverage the synthetic potential of this readily accessible intermediate.
Introduction: Understanding the Synthetic Potential of this compound
This compound, with the molecular formula C₉H₁₀ClNO, is a halogen-substituted aromatic amide.[1][2] Its synthetic utility is primarily derived from two key structural features: the reactive chloro substituent on the aromatic ring and the N-ethylamido group. The chlorine atom serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions. The amide functionality, while generally stable, can participate in various chemical transformations, including cyclization and derivatization, to generate a diverse array of molecular structures. This combination of features makes this compound an attractive starting material for the synthesis of compounds with potential applications in medicinal chemistry and agrochemical research. The dissertation on the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide as a key intermediate for the insecticide chlorantraniliprole underscores the relevance of chloro-benzamide derivatives in the agrochemical industry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26819-09-0 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Off-white to white crystalline solid |
| Melting Point | 98-102 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |
Synthesis of this compound: A Standard Protocol
The most common and straightforward method for the synthesis of this compound is the acylation of ethylamine with 3-chlorobenzoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (2 M solution in THF or as a 70% aqueous solution)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM to the cooled solution of 3-chlorobenzoyl chloride. The addition should be done dropwise to control the exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Diagram 1: Synthesis of this compound
References
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 2. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
Navigating the Research Landscape of 3-chloro-N-ethylbenzamide: A Guide with Limited Direct Evidence
An Important Note on the Application of 3-chloro-N-ethylbenzamide: Extensive investigation into the scientific literature reveals that this compound is not a well-established or characterized research tool with a clearly defined biological target or mechanism of action. While the benzamide scaffold is present in many biologically active compounds, including some that act as PARP inhibitors, there is a lack of specific published research detailing the use of this compound in studying signaling pathways or as a probe for specific cellular processes.
This guide, therefore, serves a dual purpose. Firstly, it provides the available physicochemical information for this compound. Secondly, in the absence of direct evidence, it will present a hypothetical application based on the activities of structurally related benzamide derivatives, particularly in the context of PARP inhibition and DNA damage response pathways. This is intended to serve as a foundational framework for researchers who may be interested in investigating the potential of this specific molecule. It is crucial to underscore that the protocols and pathways described in the latter part of this document are illustrative and would require empirical validation for this compound.
Part 1: Physicochemical Properties of this compound
Before embarking on any experimental work, a thorough understanding of the compound's physical and chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [2][3] |
| CAS Number | 26819-09-0 | [2] |
| Appearance | Solid (predicted) | |
| SMILES | CCNC(=O)C1=CC(Cl)=CC=C1 | [2] |
| InChIKey | FOUXUKUHVUPLEP-UHFFFAOYSA-N | [3] |
Part 2: A Hypothetical Application: Investigating PARP Inhibition and DNA Damage Response
Many benzamide-containing molecules have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs).[4] By inhibiting PARP, SSBs can accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[5][6]
Given this precedent, a primary avenue of investigation for a novel benzamide compound like this compound would be to assess its potential as a PARP inhibitor and its subsequent effects on the DNA damage response (DDR) pathway.
Proposed Mechanism of Action (Hypothetical)
The following diagram illustrates the potential, yet unproven, mechanism by which this compound might act as a PARP inhibitor, leading to synthetic lethality in HRR-deficient cancer cells.
Caption: Hypothetical mechanism of this compound as a PARP inhibitor.
Part 3: Experimental Protocols for Characterization
The following protocols are designed to systematically evaluate the hypothetical activity of this compound as a PARP inhibitor.
Protocol 1: In Vitro PARP Inhibition Assay
Objective: To determine if this compound can directly inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Activated DNA (to stimulate PARP1 activity)
-
This compound (dissolved in DMSO)
-
Olaparib or Talazoparib (as positive controls)[7]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include wells for a no-inhibitor control and a positive control (Olaparib).
-
Enzyme Addition: Add recombinant PARP1 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the PARPylation reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to detect the biotinylated poly(ADP-ribose) chains.
-
Alternatively, use an anti-PAR antibody followed by an HRP-conjugated secondary antibody.
-
-
Signal Development: Add TMB substrate and stop the reaction with sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with PARP1 within a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
This compound
-
Lysis buffer
-
PBS
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PARP1 antibody.
-
-
Analysis: In the presence of a binding ligand (this compound), the target protein (PARP1) is expected to be stabilized, leading to a higher melting temperature. This will be observed as a stronger band for PARP1 at higher temperatures in the treated samples compared to the vehicle control.
Protocol 3: Cytotoxicity Assay in BRCA-Deficient vs. BRCA-Proficient Cells
Objective: To assess the synthetic lethal potential of this compound.
Materials:
-
A pair of isogenic cell lines: one BRCA-proficient (e.g., U2OS-BRCA2) and one BRCA-deficient (e.g., U2OS-siBRCA2).
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both the BRCA-proficient and BRCA-deficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ values for each cell line. A significantly lower IC₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line would suggest a synthetic lethal effect.
Workflow for Characterizing a Novel Benzamide Derivative
The following diagram outlines a logical workflow for the initial characterization of a compound like this compound as a potential PARP inhibitor.
Caption: A logical workflow for the initial characterization of a novel benzamide derivative.
References
- 1. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Integrating PARP Inhibitors in mCRPC Therapy: Current Strategies and Emerging Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
Application Notes and Protocols for 3-chloro-N-ethylbenzamide as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 3-chloro-N-ethylbenzamide in Synthetic Chemistry
This compound is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its structure, featuring a chlorinated benzene ring coupled with an N-ethyl amide functional group, provides a valuable scaffold for the synthesis of more complex molecules. The presence of the chlorine atom at the meta position influences the electronic properties of the aromatic ring and offers a potential site for further functionalization through various cross-coupling reactions. The N-ethyl amide group can impart specific physicochemical properties, such as influencing solubility and membrane permeability, and can be a key pharmacophore element in biologically active compounds.
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound, with a focus on providing practical, field-proven insights and detailed experimental protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 26819-09-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 183.63 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (typical) | General knowledge |
| Purity | ≥98% (commercially available) | --INVALID-LINK-- |
Safety Precautions:
-
Skin and eye irritation: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1]
-
Harmful if swallowed: Avoid ingestion and practice good laboratory hygiene.[2]
Always conduct a thorough risk assessment before handling this compound and consult the supplier's SDS if available. Work in a well-ventilated fume hood.
Synthesis of this compound: Protocols and Mechanistic Insights
The most direct and common methods for the synthesis of this compound involve the formation of an amide bond between a 3-chlorobenzoyl derivative and ethylamine. Two primary, reliable protocols are detailed below.
Protocol 1: From 3-Chlorobenzoyl Chloride and Ethylamine
This is a classic and highly efficient method for amide bond formation, relying on the high reactivity of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]
Reaction Scheme:
Materials:
-
3-Chlorobenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: In a separate dropping funnel, dissolve 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess ethylamine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure product.
Causality and Self-Validation:
-
Why triethylamine? Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
-
Why dropwise addition at 0°C? The reaction between an acyl chloride and an amine is highly exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Self-Validation: The sequential washing steps in the work-up are designed to remove specific impurities. The HCl wash removes basic compounds, the NaHCO₃ wash removes acidic compounds, and the brine wash helps to remove residual water. The purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry.
Protocol 2: From 3-Chlorobenzoic Acid and Ethylamine using a Coupling Agent
Reaction Scheme:
Materials:
-
3-Chlorobenzoic acid
-
Ethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chlorobenzoic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add ethylamine hydrochloride (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Extraction and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Causality and Self-Validation:
-
Why a coupling agent? Coupling agents like EDC and DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
-
Why HOBt or DMAP? These are often added as catalysts to suppress side reactions (such as racemization if the reactants are chiral) and to increase the reaction rate by forming an even more reactive activated ester intermediate.
-
Self-Validation: The progress of the reaction is monitored by TLC to ensure the complete consumption of the starting materials. The final product's identity and purity are confirmed through spectroscopic analysis.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), a quartet for the methylene (-CH₂-) group of the ethyl moiety, and a triplet for the methyl (-CH₃) group of the ethyl moiety. The NH proton will appear as a broad singlet or a triplet. |
| ¹³C NMR | A signal for the carbonyl carbon (amide), and distinct signals for the aromatic carbons (with the carbon attached to the chlorine showing a characteristic chemical shift), and signals for the methylene and methyl carbons of the ethyl group. SpectraBase provides reference data for the ¹³C NMR spectrum.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch (amide I band, around 1640 cm⁻¹), and C-Cl stretch in the aromatic region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (183.63 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Application as a Synthetic Intermediate
While specific, named pharmaceutical or agrochemical final products directly citing the use of this compound as an intermediate are not prevalent in readily available literature, its structural motifs are present in various biologically active compounds. This suggests its utility as a building block in the synthesis of analogues and derivatives for drug discovery and crop protection research.
The primary application of this compound in synthesis is as a scaffold that can be further elaborated. The key reactive sites for further modification are:
-
The Aromatic Ring: The chlorine atom can be replaced or used to direct further substitution on the aromatic ring. It is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
The Amide N-H Bond: The proton on the amide nitrogen can be deprotonated with a strong base, and the resulting anion can be alkylated or otherwise functionalized.
Hypothetical Synthetic Application Workflow:
The following workflow illustrates how this compound could be used as an intermediate in a hypothetical drug discovery program targeting a receptor where a substituted benzamide is a known pharmacophore.
This workflow highlights the strategic value of this compound as a starting point for generating a library of diverse compounds for biological screening.
Conclusion
This compound is a valuable and readily accessible intermediate for synthetic chemistry. The protocols provided herein offer reliable methods for its preparation, and the discussion of its reactivity provides a framework for its strategic use in the synthesis of more complex and potentially biologically active molecules. As with any chemical synthesis, researchers should prioritize safety and perform thorough analytical characterization to ensure the quality and integrity of their materials.
References
3-chloro-N-ethylbenzamide use in medicinal chemistry
Application Note & Technical Guide
Topic: The Benzamide Scaffold in Medicinal Chemistry: A Guide to Synthesis and Evaluation Using 3-chloro-N-ethylbenzamide as a Model System
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that forms the core of numerous therapeutic agents.[1][2] Its remarkable versatility allows it to interact with a wide range of biological targets, most notably enzymes critical to cancer progression, such as Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[3][4][5][6] This guide provides an in-depth technical overview of the benzamide scaffold's application in drug discovery. Using this compound as a simple, synthetically accessible model, we will detail the foundational protocols for its synthesis, characterization, and subsequent evaluation in key enzymatic assays. The objective is to equip researchers with the practical knowledge and theoretical understanding required to leverage this powerful pharmacophore in their own drug development programs.
The Benzamide Scaffold: A Privileged Core in Modern Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The benzamide structure, consisting of a benzene ring linked to a carboxamide group, is a classic example.[1] This structural simplicity belies its chemical and biological sophistication. The amide bond provides a rigid, planar unit that can participate in crucial hydrogen bonding interactions with protein backbones, while the phenyl ring offers a platform for extensive modification to tune properties such as solubility, metabolic stability, and target-specific interactions.
Two of the most successful applications of the benzamide scaffold are in the development of inhibitors for PARP and HDAC enzymes, both of which are validated targets in oncology.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is a key enzyme in the base excision repair pathway, which corrects DNA single-strand breaks (SSBs).[3][5] In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells leads to an accumulation of SSBs that convert to lethal double-strand breaks during replication, a concept known as synthetic lethality.[7] Several approved PARP inhibitors, such as Olaparib and Niraparib, feature a benzamide or related phthalazinone core that mimics the nicotinamide portion of the NAD+ cofactor, occupying the enzyme's catalytic pocket.[8][9]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[6] Overexpression of certain HDACs is common in cancer, and their inhibition can restore the expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[6][10] Benzamide-based HDAC inhibitors, such as Entinostat, typically feature a three-part pharmacophore: a zinc-binding group (often a hydroxamate or the benzamide itself), a linker region, and a "cap" group that interacts with the protein surface.[10][11]
Synthesis and Characterization of this compound
To explore the practical aspects of working with this scaffold, we will use this compound as our model compound. It is readily synthesized via a standard nucleophilic acyl substitution reaction.
Physicochemical Properties
The predicted and reported properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [12][13] |
| Molecular Weight | 183.63 g/mol | [13][14] |
| XLogP3 | 2.4 | [15] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 1 | [13] |
| Rotatable Bonds | 2 | [13] |
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-chlorobenzoyl chloride and ethylamine. The reaction is an addition-elimination mechanism where the amine acts as a nucleophile.[16][17]
Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (70% solution in water or 2.0 M in THF)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethylamine (1.2 equivalents) and anhydrous DCM. If using an aqueous solution of ethylamine, a biphasic reaction will occur. Add triethylamine (1.5 equivalents) to act as a base to quench the HCl byproduct.
-
Cooling: Place the flask in an ice-water bath and stir the solution. Allow it to cool to 0-5 °C.
-
Causality Note: This amidation reaction is highly exothermic. Cooling is essential to prevent side reactions and ensure controlled formation of the desired product.
-
-
Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting acyl chloride.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Causality Note: This series of washes removes unreacted starting materials and byproducts, purifying the desired amide in the organic phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product is often pure enough for many applications. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Application Protocols: Evaluating Biological Activity
While this compound itself is not a known potent inhibitor, its scaffold is ideal for demonstrating the assays used to identify and characterize more complex derivatives targeting PARP and HDAC enzymes.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a common, high-throughput screening (HTS) compatible assay to measure the inhibition of PARP-1 activity.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 enzymatic activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 protein (substrate)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated 96-well or 384-well plates (white)
-
Anti-poly(ADP-ribose) antibody conjugated to Horseradish Peroxidase (HRP)
-
Chemiluminescent HRP substrate (e.g., ECL)
-
Plate reader with luminescence detection capability
-
Positive control inhibitor (e.g., Olaparib)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound (and other test compounds) in DMSO, typically starting at 1 mM. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is constant and low (<1%).
-
Reaction Initiation: To each well of the streptavidin-coated plate, add the following in order:
-
Assay Buffer
-
Activated DNA
-
Histone H1
-
Test compound or control (DMSO for 100% activity, Olaparib for 0% activity)
-
PARP-1 Enzyme
-
Initiate the reaction by adding Biotinylated NAD+.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.
-
Detection: Add the Anti-PAR-HRP conjugate to each well and incubate for another 60 minutes at room temperature.
-
Final Wash: Repeat the wash step (step 4) to remove the unbound antibody conjugate.
-
Signal Generation: Add the chemiluminescent substrate to each well. Immediately read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min]).
-
Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | IC₅₀ (nM) [Hypothetical] |
| Olaparib (Control) | 5 |
| Derivative A | 25 |
| Derivative B | 150 |
| This compound | >10,000 |
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a method to measure the inhibition of class I/II HDAC enzymes.
Principle: The assay utilizes a substrate comprising an acetylated lysine residue coupled to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the peptide bond, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
Positive control inhibitor (e.g., Trichostatin A or Entinostat)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Step-by-Step Methodology:
-
Compound Preparation: As described in Protocol 2, prepare serial dilutions of test compounds and controls in DMSO and then assay buffer.
-
Enzyme Reaction: To each well of the black plate, add:
-
HDAC Assay Buffer
-
Test compound or control
-
HDAC Enzyme
-
Incubate for 10 minutes at 37 °C to allow compound-enzyme interaction.
-
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes.
-
Signal Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the release of the fluorophore. Incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC₅₀ value as described in Protocol 2.
Caption: General workflow for in vitro enzyme inhibition assays.
Perspective on Structure-Activity Relationships (SAR)
This compound is a starting point. A medicinal chemistry campaign would focus on systematically modifying its structure to improve potency and selectivity.
Caption: Key pharmacophoric regions for benzamide inhibitors.
Suggested Modifications for SAR Exploration:
| Position on Scaffold | Modification Strategy | Rationale |
| 3-Chloro Position | Vary halogen (F, Br, I), use electron-donating groups (e.g., -OCH₃), or bulky groups. | Probe electronic and steric requirements of the binding pocket. |
| Phenyl Ring | Add substituents at other positions (2, 4, 5, 6); replace with heterocycles (pyridine, pyrimidine). | Introduce new interaction points (H-bond donors/acceptors), improve physicochemical properties. |
| N-ethyl Group | Vary alkyl chain length, introduce rings (cyclopropyl), or add functional groups (e.g., hydroxyl, amine). | Explore hydrophobic pocket and seek additional interactions. |
| Amide Bond | Replace with bioisosteres (e.g., reverse amide, sulfonamide); incorporate into a new ring system. | Improve metabolic stability and alter geometric presentation. |
By systematically applying these changes and evaluating each new compound using the protocols described above, a robust SAR can be developed, guiding the rational design of potent and selective inhibitors for the desired therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-chloro-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-chloro-N-ethylbenzamide, a substituted benzamide of interest in pharmaceutical and chemical research. This document outlines protocols for structural elucidation and purity assessment using a suite of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices and the principles of each technique are explained to provide a deeper understanding of the characterization process. All protocols are designed to be self-validating systems, adhering to principles outlined in international guidelines.
Introduction
This compound (C₉H₁₀ClNO, M.W. 183.63 g/mol ) is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. As with any compound intended for research or development, rigorous characterization is paramount to confirm its identity, purity, and stability. This guide provides a multi-faceted analytical approach, leveraging the strengths of various techniques to build a complete profile of the molecule.
The selection of these techniques is based on their complementary nature. NMR and FTIR provide detailed structural information, confirming the connectivity of atoms and the presence of key functional groups. Chromatographic techniques like HPLC and GC-MS are essential for separating the target compound from impurities and for quantitative analysis.
Structural Elucidation by Spectroscopic Methods
Spectroscopic techniques are fundamental for the initial identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
2.1.1. Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
2.1.2. Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
2.1.3. Expected Spectral Data and Interpretation
The following table summarizes the expected chemical shifts for this compound. The interpretation is based on the analysis of substituted benzamides.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Amide Proton | ~6.5 - 7.5 (broad) | Singlet (broad) | 1H | -NH- |
| Aromatic Protons | ~7.2 - 7.8 | Multiplet | 4H | Ar-H |
| Methylene Protons | ~3.4 | Quartet | 2H | -CH₂- |
| Methyl Protons | ~1.2 | Triplet | 3H | -CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~167-170 | C=O |
| Aromatic Carbons | ~125-140 | Ar-C |
| Methylene Carbon | ~35 | -CH₂- |
| Methyl Carbon | ~15 | -CH₃ |
Rationale for Experimental Choices:
-
Solvent: Chloroform-d is a common choice for many organic molecules due to its good dissolving power and minimal interference in the ¹H NMR spectrum.
-
Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving the multiplets in the aromatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
2.2.1. Principle of FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectrum that acts as a "molecular fingerprint."
2.2.2. Protocol for FTIR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
2.2.3. Expected Spectral Data and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound based on the analysis of aromatic amides.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1515 - 1570 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1400 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Rationale for Experimental Choices:
-
ATR: The ATR technique is preferred for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Purity Assessment by Chromatographic Methods
Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase method is proposed here, which is suitable for moderately polar compounds like this compound.
3.1.1. Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar.
3.1.2. Protocol for HPLC Analysis
Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication or vacuum.
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector. Filter the sample solution through a 0.45 µm syringe filter before injection.
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
3.1.3. Data Analysis
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Rationale for Experimental Choices:
-
C18 Column: A C18 column is a versatile and commonly used reversed-phase column that provides good retention and separation for a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC, offering good solvating power and UV transparency. The ratio can be adjusted to optimize the retention time and resolution.
-
UV Detection: Aromatic compounds like this compound have strong UV absorbance, making UV detection a sensitive and suitable choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
3.2.1. Principle of GC-MS
In GC, a sample is vaporized and injected into a column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
3.2.2. Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 10 µg/mL for injection.
-
Ensure the sample is free of particulate matter by filtration if necessary.
Instrumentation and Analytical Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
3.2.3. Data Analysis
The resulting chromatogram will show the separation of different components in the sample. The mass spectrum of the main peak can be used to confirm the identity of this compound by comparing the fragmentation pattern with a reference spectrum or by interpreting the fragmentation. The molecular ion peak (M⁺) should be observed at m/z 183 and 185 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Rationale for Experimental Choices:
-
Non-polar Column: A DB-5ms column is a good general-purpose column for the separation of a wide range of organic compounds.
-
Temperature Program: The temperature program is designed to provide good separation of the target analyte from potential impurities with varying boiling points.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Method Validation
All analytical methods used for the characterization of pharmaceutical compounds should be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Visualization
Summary of Analytical Techniques
| Technique | Purpose | Key Parameters | Expected Outcome |
| ¹H & ¹³C NMR | Structural Elucidation | Chemical Shift, Multiplicity, Integration | Confirmation of atomic connectivity and functional groups |
| FTIR | Functional Group Identification | Wavenumber, Intensity | Confirmation of key functional groups (amide, aromatic, etc.) |
| HPLC-UV | Purity Assessment & Quantification | Retention Time, Peak Area | Determination of purity and concentration |
| GC-MS | Purity Assessment & Identification | Retention Time, Mass Spectrum | Separation of volatile impurities and mass-based identification |
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The combination of NMR and FTIR spectroscopy provides unambiguous structural confirmation, while HPLC and GC-MS are essential for assessing purity and identifying potential impurities. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and similar molecules. Adherence to method validation principles ensures the generation of reliable and reproducible data, which is critical for regulatory submissions and the overall success of research and development projects.
Troubleshooting & Optimization
Troubleshooting Low Yield in the Synthesis of 3-Chloro-N-ethylbenzamide
<Technical Support Center: 3-Chloro-N-ethylbenzamide Synthesis >
This guide is designed for researchers, chemists, and drug development professionals encountering yield issues during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide in-depth, field-tested insights to help you diagnose and resolve common experimental challenges. The synthesis, typically achieved via a Schotten-Baumann reaction between 3-chlorobenzoyl chloride and ethylamine, is robust but susceptible to several side reactions and procedural pitfalls that can significantly depress yields.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Very Low or No Product Formation
Q1: My reaction resulted in a disappointingly low yield, or in the worst case, no desired product at all. What are the most probable causes?
A1: A low or non-existent yield in this acylation reaction typically points to one of three critical areas: reagent integrity, reaction conditions, or the presence of competing side reactions. Let's break down the primary culprits.
-
Reagent Quality & Purity:
-
Hydrolysis of 3-Chlorobenzoyl Chloride: Acyl chlorides are notoriously sensitive to moisture.[4][5] Exposure to atmospheric humidity or residual water in your solvent or glassware will convert your starting material into the unreactive 3-chlorobenzoic acid.[5] This is often the single most significant contributor to low yields.
-
Ethylamine Concentration and Purity: Ensure you are using a concentrated solution of ethylamine. If the concentration is lower than specified, you may have a stoichiometric imbalance. Also, verify the purity of the ethylamine, as impurities can interfere with the reaction.
-
Solvent Anhydrousness: The use of dry, anhydrous solvents is critical to prevent the premature hydrolysis of the acyl chloride.[4]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic.[4] Without proper cooling (e.g., an ice bath at 0-5 °C), localized heating can accelerate side reactions, including the hydrolysis of the acyl chloride and potential degradation of the product.
-
Ineffective pH Control (Lack of Base): The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[1][6] This HCl will react with the unreacted ethylamine to form ethylammonium chloride, a salt that is not nucleophilic and will not participate in the reaction, effectively halting the synthesis.[1][4][6] The addition of a base is essential to neutralize this HCl and drive the reaction to completion.[1][3][7]
-
Poor Mixing: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8] Inefficient mixing leads to a slow reaction rate and allows more time for the hydrolysis of the acyl chloride in the aqueous phase.
-
-
Dominant Side Reactions:
Issue 2: Product Contamination and Purification Challenges
Q2: I've isolated a product, but my characterization (NMR, TLC) shows significant impurities. What is the likely contaminant and how can I remove it?
A2: The most common impurity is 3-chlorobenzoic acid, the hydrolysis product of your starting material.[5] On a Thin-Layer Chromatography (TLC) plate using a typical solvent system like ethyl acetate/hexanes, the carboxylic acid will be more polar and thus have a lower Rf value than your desired N-ethylbenzamide product.
Troubleshooting & Purification Protocol:
-
Aqueous Work-up with Mild Base: During your work-up procedure, wash the organic layer containing your product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[4][5] This will deprotonate the acidic 3-chlorobenzoic acid, forming the water-soluble sodium 3-chlorobenzoate salt, which will then partition into the aqueous layer.
-
Extraction and Drying: Separate the layers and wash the organic layer again with water to remove any residual base, followed by a brine wash to aid in the removal of water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Recrystallization or Column Chromatography:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Common solvent systems for N-substituted benzamides include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For oily products or for removing closely related impurities, column chromatography on silica gel is effective.[10] A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate will typically provide good separation.
-
Experimental Protocols & Methodologies
Protocol 1: Optimized Schotten-Baumann Synthesis of this compound
This protocol is designed to maximize yield by carefully controlling reaction conditions and minimizing side reactions.
Materials:
-
3-Chlorobenzoyl chloride (freshly distilled or from a new bottle)
-
Ethylamine (e.g., 70% solution in water)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve ethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Simultaneously, prepare a solution of your base. If using aqueous NaOH (2.0 equivalents), prepare it in a separate dropping funnel. If using triethylamine (1.5 equivalents), it can be added to the reaction flask with the ethylamine.
-
Add the 3-chlorobenzoyl chloride solution dropwise to the stirred ethylamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. If using aqueous NaOH, add it dropwise concurrently with the acyl chloride.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Troubleshooting Reaction Parameters
| Parameter | Common Issue | Recommended Action | Rationale |
| Reagent Purity | Hydrolyzed 3-chlorobenzoyl chloride | Use a fresh bottle or distill before use. Handle under inert gas.[4][5] | Prevents loss of the key electrophile to the inactive carboxylic acid.[5] |
| Stoichiometry | Insufficient amine or base | Use a slight excess of amine (e.g., 1.2 eq) and at least 1 eq of a non-nucleophilic base (or 2 eq of amine).[1] | Ensures complete consumption of the acyl chloride and neutralizes byproduct HCl.[1][7] |
| Temperature | Reaction too warm (>10 °C) | Maintain temperature at 0-5 °C during addition.[4] | Minimizes the rate of competing hydrolysis and other side reactions. |
| Solvent | Presence of water | Use anhydrous grade solvents. Dry glassware in an oven before use. | Prevents hydrolysis of the highly reactive acyl chloride.[4][5] |
| Mixing | Inefficient stirring in biphasic systems | Use vigorous mechanical or magnetic stirring. | Maximizes the reaction rate by increasing the interfacial surface area.[8] |
Visualizing the Process
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of low yield.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 10. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
Technical Support Center: Purification of 3-chloro-N-ethylbenzamide and its Side Products
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-chloro-N-ethylbenzamide, a common intermediate in medicinal chemistry. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your synthetic workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the synthesis and purification of this compound, which is commonly prepared via the Schotten-Baumann reaction between 3-chlorobenzoyl chloride and ethylamine.
Q1: After my reaction work-up, my crude product is an oily or sticky solid, not the expected crystalline material. What is happening and how can I fix this?
A1: This is a frequent observation and is often due to the presence of unreacted starting materials or, more commonly, the hydrochloride salt of the excess amine used in the reaction.
-
Causality: The reaction of 3-chlorobenzoyl chloride with ethylamine generates one equivalent of hydrochloric acid (HCl). This HCl will react with any available ethylamine (which is often used in excess) to form ethylammonium chloride (EtNH₃⁺Cl⁻). This salt is ionic and can interfere with the crystallization of your non-polar organic product, resulting in an oil or a sticky amorphous solid.
-
Troubleshooting Protocol: Aqueous Work-up to Remove Amine Salts
-
Dissolution: Dissolve your crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This step ensures that any unreacted ethylamine is converted to its water-soluble hydrochloride salt.
-
Basic Wash: Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acidic impurities, particularly 3-chlorobenzoic acid, which may have formed from the hydrolysis of 3-chlorobenzoyl chloride.[1]
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude this compound, which should now be a solid.
-
Q2: My TLC analysis of the crude product shows multiple spots. How do I identify them and select the right purification strategy?
A2: Thin-Layer Chromatography (TLC) is a powerful tool for a quick assessment of your reaction's progress and purity.[2] Identifying the spots is key to devising an effective purification plan.
-
Identifying the Spots:
-
Product: this compound is a moderately polar amide.
-
Starting Materials: 3-chlorobenzoyl chloride is relatively non-polar but will likely hydrolyze to the more polar 3-chlorobenzoic acid on the silica gel plate. Ethylamine is highly polar and will likely remain at the baseline.
-
Side Products:
-
3-Chlorobenzoic Acid: This is a common impurity formed from the hydrolysis of 3-chlorobenzoyl chloride. It is a carboxylic acid and will be more polar than your product.
-
Ethylammonium Chloride: This salt is highly polar and will not move from the baseline in most organic solvent systems.
-
-
-
Recommended TLC System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. A ratio of 2:1 or 1:1 (v/v) should provide good separation.[3]
| Compound | Expected Relative Rf Value | Visualization |
| 3-chlorobenzoyl chloride | High (less polar) | UV active |
| This compound (Product) | Intermediate | UV active |
| 3-chlorobenzoic acid | Low (more polar) | UV active |
| Ethylamine / Ethylammonium Chloride | Baseline (highly polar) | May require staining (e.g., ninhydrin) |
-
Purification Strategy Selection:
-
Recrystallization: If the TLC shows one major product spot with minor impurities that have significantly different polarities, recrystallization is often the most efficient purification method.[4]
-
Column Chromatography: If the impurities have similar polarities to your product, or if there are multiple significant impurities, column chromatography will be necessary for effective separation.[3]
-
Q3: I'm attempting to recrystallize my this compound, but the recovery is very low, or the product "oils out." What is the best recrystallization solvent and procedure?
A3: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[5] For N-substituted benzamides, mixtures of solvents are often effective.[6][7][8]
-
Solvent Selection Rationale:
-
Ethanol/Water: this compound is likely soluble in hot ethanol. Water can be used as an anti-solvent. This is a common and effective system for many aromatic amides.[4]
-
Hexane/Ethyl Acetate: The product will have good solubility in ethyl acetate, while hexane can act as an anti-solvent. This combination is good for removing more polar impurities.
-
Toluene or Xylene: For less polar impurities, recrystallization from a hot aromatic solvent may be effective.
-
-
Troubleshooting "Oiling Out": "Oiling out" occurs when the melting point of your solid is lower than the boiling point of the solvent, or if the solution is too supersaturated with impurities.[4]
-
Solution: Use a lower boiling point solvent system if possible. Ensure the solution cools slowly to encourage crystal formation rather than precipitation of an oil. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
-
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the cloudiness, ensuring a saturated solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of this compound and how are they formed?
The most common side products originate from the reactivity of the starting materials and the reaction conditions.
-
3-Chlorobenzoic Acid: Formed by the hydrolysis of the starting material, 3-chlorobenzoyl chloride, upon contact with water. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to minimize this.[1]
-
Ethylammonium Chloride: This is the hydrochloride salt of ethylamine. It forms when the HCl byproduct of the main reaction reacts with the ethylamine base. Using a non-nucleophilic base like triethylamine can also lead to the formation of triethylammonium chloride.
-
N,N-diethyl-3-chlorobenzamide: If the ethylamine starting material is contaminated with diethylamine, the corresponding tertiary amide can form as an impurity.
The following diagram illustrates the main reaction and the formation of the primary side products.
Caption: Formation of this compound and common side products.
What analytical techniques are best for assessing the purity of my this compound?
A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of your product and identifying impurities.[9]
-
¹H NMR: Expect to see signals for the ethyl group (a quartet and a triplet), the aromatic protons, and the amide N-H proton. Impurities like 3-chlorobenzoic acid would show a carboxylic acid proton signal, and residual solvents would also be visible.
-
¹³C NMR: The carbonyl carbon signal is characteristic. The number of aromatic carbon signals can confirm the substitution pattern.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. The peak area percentage of the main peak relative to all other peaks gives a quantitative measure of purity.
-
Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry can confirm the molecular weight of your product and help in the identification of unknown impurities.
How can I design an effective purification workflow?
The following workflow is a robust strategy for purifying this compound.
Caption: A logical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing 3-chloro-N-ethylbenzamide Synthesis
Welcome to the technical support and troubleshooting guide for the synthesis of 3-chloro-N-ethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this amide coupling reaction. By understanding the causality behind experimental choices, you can optimize your reaction conditions for higher yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The formation of an amide bond between 3-chlorobenzoic acid and ethylamine is a fundamental transformation. While seemingly straightforward, several factors can impact the success of the reaction. This guide focuses on the widely used carbodiimide-mediated coupling method, which offers mild conditions but requires careful optimization.
Q1: My reaction yield is consistently low or nonexistent. What are the primary causes and how can I fix this?
Low yields are a common frustration, often stemming from one of four key areas: inefficient carboxylic acid activation, amine deactivation, side reactions, or suboptimal conditions.[1]
A1: Root Cause Analysis & Solutions
-
Inadequate Carboxylic Acid Activation: The first step in a carbodiimide coupling is the activation of 3-chlorobenzoic acid by the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[2] If this step is inefficient, the entire reaction stalls.
-
Troubleshooting:
-
Verify Reagent Quality: Carbodiimides like EDC are hygroscopic. Ensure your reagent is fresh and has been stored in a desiccator.
-
Optimize Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.3 equivalents) to ensure complete activation of the carboxylic acid.
-
-
-
Amine Deactivation: Ethylamine is a nucleophile, but it is also a base. A simple acid-base reaction between the 3-chlorobenzoic acid and ethylamine can form an unreactive ammonium salt, effectively removing the amine from the reaction.[2]
-
Troubleshooting:
-
Correct Base Usage: If using ethylamine hydrochloride salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to liberate the free amine. Use 2.0-2.2 equivalents of the base to neutralize the salt and the HCl generated during the reaction.
-
Order of Addition: Do not mix the amine and acid together before activation. The optimal order is to pre-activate the carboxylic acid with the coupling reagent before introducing the amine.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction success.[1]
-
Troubleshooting:
-
Solvent Choice: Dichloromethane (DCM) is a common choice, but if solubility is an issue, consider switching to dimethylformamide (DMF).[3] Ensure all solvents are anhydrous, as water will hydrolyze the active intermediate.[1]
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control the initial exothermic activation. Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
-
Q2: My final product is contaminated with a major byproduct. LC-MS analysis suggests it's an adduct of my starting acid and EDC. What is this and how do I prevent it?
This is a classic and highly common issue. The byproduct you are observing is an N-acylurea, formed from the rearrangement of the O-acylisourea intermediate. This rearranged product is stable and unreactive, acting as a sink for your starting material.[4][5]
A2: Suppressing the N-Acylurea Side Reaction
The key to preventing this side reaction is to intercept the O-acylisourea intermediate before it has a chance to rearrange. This is achieved by adding a coupling additive.
-
The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are nucleophiles that rapidly react with the O-acylisourea to form an active ester.[5] This active ester is more stable than the O-acylisourea (less prone to rearrangement) but still highly reactive towards the amine.[5][6]
-
Recommended Solution: Add 1.0 to 1.2 equivalents of HOBt to the reaction mixture along with the 3-chlorobenzoic acid before introducing the EDC. This strategy dramatically improves yields by funneling the reaction down the desired pathway.[7]
-
The diagram below illustrates the desired reaction pathway versus the undesired side reaction and the critical role of HOBt.
Q3: What is the optimal order of addition for the reagents? I've seen different protocols.
The order of addition is critical for minimizing side reactions and maximizing the formation of the desired active intermediate.[3] A haphazard addition can lead to reagent quenching and low yields.
A3: A Step-by-Step Protocol for Success
The following workflow is designed to ensure efficient activation and coupling. Performing the reaction under an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents is highly recommended.[1]
This "pre-activation" step (Step 3) is crucial. It allows for the formation of the HOBt active ester before the amine is introduced, preventing EDC from reacting directly with the amine.[3]
Data Summary: Impact of Reaction Conditions
To illustrate the importance of proper optimization, the following table summarizes typical outcomes based on different experimental setups.
| Entry | Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Key Observation |
| 1 | EDC (1.2 eq) | None | DIPEA | DCM | 20-40% | Significant N-acylurea byproduct formation observed.[4] |
| 2 | EDC (1.2 eq) | HOBt (1.2 eq) | DIPEA | DCM | 75-90% | Cleaner reaction profile with minimal side products.[7] |
| 3 | DCC (1.2 eq) | None | DIPEA | DCM | 30-50% | Similar issues to EDC, plus difficult removal of DCU byproduct.[8] |
| 4 | EDC (1.2 eq) | HOBt (1.2 eq) | None* | DMF | <10% | Reaction fails due to protonation of ethylamine by the acid.[1] |
| 5 | HATU (1.2 eq) | None** | DIPEA | DMF | >90% | High yield, but HATU is more expensive and can be a safety concern.[9] |
*Assumes free-base ethylamine was used, but reaction is still hampered by in-situ salt formation. **HATU contains a built-in activating moiety similar to HOBt.
Conclusion
Optimizing the synthesis of this compound hinges on a clear understanding of the underlying reaction mechanism and potential pitfalls. The most common failure mode—low yield due to N-acylurea formation—is effectively mitigated by the inclusion of an additive like HOBt.[5] By following a logical, step-wise protocol for reagent addition and ensuring anhydrous conditions, researchers can achieve high yields and purity reliably. This guide provides a framework for troubleshooting and a robust starting point for your experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-chloro-N-ethylbenzamide
Welcome to the technical support center for the synthesis of 3-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthesis to anticipate and resolve common experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. This involves the reaction of 3-chlorobenzoyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this synthesis is prone to several issues that can affect yield and purity. This guide will walk you through these common problems and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Product Yield
Q1: I am consistently obtaining a low yield of this compound. What are the most likely causes and how can I improve it?
A: Low yields in this synthesis are a frequent concern and can often be traced back to a few key factors:
-
Hydrolysis of 3-chlorobenzoyl chloride: 3-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which forms the unreactive 3-chlorobenzoic acid. This is a primary cause of reduced yield.
-
Sub-optimal reaction temperature: The reaction is exothermic. If the temperature is not controlled, it can lead to increased side reactions.
-
Inefficient mixing: In a biphasic Schotten-Baumann reaction, inefficient mixing leads to poor contact between the reactants in the organic phase and the base in the aqueous phase.
Troubleshooting Protocol for Low Yield:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours before use.
-
Use anhydrous solvents. If not available, consider using molecular sieves to dry your solvent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Optimize Temperature Control:
-
Begin the reaction at a low temperature (0-5 °C) using an ice bath.
-
Add the 3-chlorobenzoyl chloride dropwise to the solution of ethylamine to control the exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
Improve Mixing Efficiency:
-
Use a magnetic stirrer with a stir bar that is appropriately sized for your reaction flask to ensure vigorous stirring.
-
For larger-scale reactions, mechanical stirring is recommended to ensure efficient mixing of the biphasic system.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Diethyl Ether | Keeps starting materials and product in the organic phase. |
| Base | Aqueous Sodium Hydroxide (NaOH) or Triethylamine (Et3N) | Neutralizes the HCl byproduct, driving the reaction forward.[1] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Addition Rate | Slow, dropwise addition of acyl chloride | Prevents temperature spikes and localized high concentrations. |
Issue 2: Product Purity and Impurity Identification
Q2: My final product is impure. What are the common impurities in this compound synthesis and how can I identify them?
A: Impurities can arise from starting materials, side reactions, or subsequent workup steps. Common impurities include:
-
Unreacted 3-chlorobenzoyl chloride: This can be an issue if the reaction does not go to completion.
-
3-chlorobenzoic acid: Formed from the hydrolysis of 3-chlorobenzoyl chloride.
-
Diacylated byproduct (N-ethyl-N-(3-chlorobenzoyl)-3-chlorobenzamide): This can form if the product amide is further acylated. This is less common with primary amines under Schotten-Baumann conditions.
-
Ethylammonium chloride: The salt formed from the reaction of ethylamine and HCl.
Analytical Techniques for Impurity Identification:
-
Thin-Layer Chromatography (TLC): A quick method to assess the purity of your product. The product, being an amide, is moderately polar. 3-chlorobenzoic acid will be more polar and have a lower Rf value. Unreacted 3-chlorobenzoyl chloride will be less polar and have a higher Rf.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying impurities.
-
This compound: Expect characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons.
-
3-chlorobenzoic acid: A broad singlet for the carboxylic acid proton will be visible downfield (typically >10 ppm) in the ¹H NMR spectrum.
-
Unreacted 3-chlorobenzoyl chloride: Will have a distinct set of aromatic signals compared to the product.
-
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify the mass of any impurities. The molecular weight of this compound is 183.63 g/mol .[2]
Issue 3: Purification Challenges
Q3: I am having difficulty purifying my crude this compound. What is the best purification method?
A: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.
Recrystallization Troubleshooting:
-
Oiling Out: If your product separates as an oil instead of crystals, it could be due to a high concentration of impurities or cooling the solution too quickly.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also help induce crystallization.
-
-
Poor Crystal Formation: If no crystals form upon cooling, the solution may be too dilute.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
Colored Impurities: If your product is colored, this is likely due to high molecular weight byproducts.
-
Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recommended Recrystallization Solvents:
For N-substituted benzamides, a good starting point for solvent selection is a polar protic solvent or a binary mixture.[3][4][5][6][7]
| Solvent System | Rationale |
| Ethanol/Water | The product should be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization.[3][4] |
| Ethyl Acetate/Hexanes | The product should be soluble in ethyl acetate. Hexanes can be added as an anti-solvent to decrease the solubility and promote crystallization.[3][7] |
| Acetone/Water | Similar to the ethanol/water system, acetone is the primary solvent and water is the anti-solvent.[3][7] |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., ethanol).
-
Decolorization (if necessary): Add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Experimental Workflow & Diagrams
General Synthesis Workflow
The synthesis of this compound via the Schotten-Baumann reaction can be visualized with the following workflow:
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical progression for diagnosing the issue:
References
Technical Support Center: Purification of 3-chloro-N-ethylbenzamide
Welcome to the dedicated technical support center for the purification of 3-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing from established principles of organic chemistry and extensive field experience, this document offers troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
A. Recrystallization Issues
Q1: My crude this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: Oiling out occurs when the solute comes out of the cooling solution as a liquid rather than a solid crystal lattice. This is typically due to one of two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound (or its impure form), or the solution is supersaturated with impurities, which depresses the melting point of your product.
Causality & Solution Pathway:
-
Melting Point Depression: Impurities significantly lower the melting point of a compound. If your crude product is highly impure, it may exist as a liquid at the temperature of recrystallization.
-
Solution: First, try to remove some impurities with a simple wash. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate, and wash with a dilute acid (e.g., 1M HCl) to remove any residual ethylamine, followed by a dilute base (e.g., 5% NaHCO₃) to remove unreacted 3-chlorobenzoyl chloride (as 3-chlorobenzoic acid)[1]. After drying and evaporating the solvent, attempt the recrystallization again.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high.
-
Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Cooling Rate: Cooling the solution too rapidly can shock the system, favoring oil formation over orderly crystal growth.
-
Solution: Allow the hot, clear solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then place it in an ice bath to maximize yield[2].
-
Q2: After recrystallization, my yield of this compound is very low. What are the likely causes?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors, primarily related to the choice and volume of the solvent.
Causality & Solution Pathway:
-
Excessive Solvent Volume: The most frequent cause is using too much hot solvent to dissolve the crude product. Your compound has some solubility even in the cold solvent, and excess solvent will retain more of your product in the mother liquor.[2]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, bringing the solution to a boil after each addition, until the solid just dissolves.[3] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
-
Premature Crystallization: If the product crystallizes out during a hot filtration step (used to remove insoluble impurities), significant loss can occur.
-
Solution: Use a slight excess (5-10%) of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent a sudden drop in temperature.
-
-
Incomplete Crystallization: Insufficient cooling time will leave a significant amount of product in the solution.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] You can also attempt to recover a second crop of crystals by concentrating the mother liquor, though this second crop may be less pure.
-
B. Column Chromatography Issues
Q3: I'm running a silica gel column, but my this compound is not separating from an impurity. What should I do?
A3: Poor separation on a column is usually due to an improperly selected mobile phase or incorrect column packing. This compound is a moderately polar compound, and its separation from impurities relies on exploiting subtle polarity differences.
Causality & Solution Pathway:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica at the top of the column (low Rf values).
-
Solution: The key is to first optimize your solvent system using Thin-Layer Chromatography (TLC).[4] Aim for a mobile phase composition that gives your desired product an Rf value of approximately 0.25-0.35. A good starting point for aromatic amides is a mixture of hexanes and ethyl acetate.[4]
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve the spots on TLC, a gradient elution is necessary for the column. Start with a less polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) to sequentially elute compounds of increasing polarity.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.
-
Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Improper Packing: Channels or cracks in the silica gel bed will lead to a non-uniform solvent front and poor separation.
-
Solution: Pack the column carefully as a slurry to ensure a homogenous, air-free stationary phase.
-
Q4: My product is not eluting from the silica gel column. Why is this happening?
A4: If your product is "stuck" on the column, it means the mobile phase is not polar enough to displace it from the polar silica gel stationary phase.
Causality & Solution Pathway:
-
Insufficient Eluent Polarity: The chosen solvent system lacks the strength to move your compound.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If your compound is particularly polar and still doesn't move, adding a small percentage (0.5-2%) of methanol to the mobile phase can be very effective.
-
-
Compound Degradation: Although less common for this compound under neutral conditions, some molecules can decompose on the acidic surface of silica gel.
-
Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, you can use a different stationary phase like neutral alumina or deactivated silica gel (by pre-treating with a base like triethylamine).
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: When synthesizing this compound from 3-chlorobenzoyl chloride and ethylamine (a Schotten-Baumann type reaction), the most common impurities are:
-
Unreacted 3-chlorobenzoyl chloride: This is highly reactive and will likely hydrolyze to 3-chlorobenzoic acid during aqueous workup.[5]
-
Unreacted ethylamine: Being a volatile base, some may remain.
-
Ethylammonium hydrochloride: This salt will form as a byproduct if the reaction is not kept sufficiently basic.
-
3-chlorobenzoic acid: Formed from the hydrolysis of the starting acid chloride.
-
N,N-diacylated product (N-(3-chlorobenzoyl)-N-ethyl-3-chlorobenzamide): This can form if the stoichiometry is not carefully controlled and there is an excess of the acid chloride relative to the amine.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to monitor the progress of a column purification.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (1-2 °C). Impurities will cause the melting point to be depressed and broaden.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantitative data on the purity of the sample. A reverse-phase C18 column is often a good starting point for aromatic compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with a chromatographic technique (like GC-MS or LC-MS), it is highly effective for identifying unknown impurities.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: For a moderately polar aromatic amide like this compound, a good starting point is a mixed solvent system. Based on the properties of similar compounds like chlorobenzamides, an ethanol/water or acetone/hexane mixture is likely to be effective.[2][7] The principle is to dissolve the crude product in a minimal amount of the "good" hot solvent (ethanol or acetone) and then add the "bad" or "anti-solvent" (water or hexane) dropwise at the boiling point until a persistent cloudiness appears. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
III. Experimental Protocols & Data
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol provides a step-by-step method for purifying crude this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 3-4 mL) and heat the mixture on a hot plate with swirling to dissolve the solid. Continue adding small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol (~10% of the total volume), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a slight, persistent turbidity (cloudiness) is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., 1:1 ratio).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Water | Insoluble | Insoluble | Poor choice as a single solvent. |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed system.[2] |
| Ethanol | Sparingly Soluble | Soluble | Good "good" solvent for a mixed-solvent system.[2] |
| Acetone | Soluble | Very Soluble | May be too strong of a solvent, leading to low recovery. Could be used in a mixed system with an anti-solvent like hexane. |
| Toluene | Sparingly Soluble | Soluble | Potential single solvent, but higher boiling point may risk oiling out. |
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. Start with a 4:1 hexane:ethyl acetate mixture and adjust the ratio until the Rf of the product is ~0.3.
-
Column Packing: Prepare a slurry of silica gel (e.g., 30 g for 1 g of crude product) in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the mobile phase to the column. Begin elution with the low-polarity solvent (9:1 hexane:ethyl acetate). Collect fractions (e.g., 10-15 mL each).
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the product and any more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Visualized Workflows
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Crude 4-Chlorobenzamide by Recrystallization. --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. --INVALID-LINK--
-
Vibzz Lab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. --INVALID-LINK--
-
R. Discovery. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Chemistry For Everyone. (2025, January 14). What Is The Mobile Phase In Column Chromatography? [Video]. YouTube. --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. --INVALID-LINK--
-
Hosseini, E., & Tabar-Heydar, K. (2021). The separation of analytes with carboxylic acid on the columns. Mobile phase. ResearchGate. --INVALID-LINK--
-
Barnard College. (n.d.). Recrystallization. --INVALID-LINK--
-
Wikipedia. (2023, December 2). Schotten–Baumann reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). RECRYSTALLIZATION. --INVALID-LINK--
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. --INVALID-LINK--
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. --INVALID-LINK--
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
ChemBK. (2024, April 9). 3-Chlorobenzamide. --INVALID-LINK--
-
BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Chlorobenzamide. PubChem. --INVALID-LINK--
-
Lab Pro Inc. (n.d.). 3-Chlorobenzamide, 250G. --INVALID-LINK--
-
ChemicalBook. (2023, May 4). 3-CHLOROBENZAMIDE. --INVALID-LINK--
-
Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3-Chlorobenzamide. --INVALID-LINK--
-
ResearchGate. (2025, August 10). Functionalization of 3-Chlorobenzaldehyde. --INVALID-LINK--
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. --INVALID-LINK--
References
Technical Support Center: Optimizing Reactions with 3-chloro-N-ethylbenzamide
Welcome, researchers and innovators. This guide is engineered to be your dedicated resource for navigating the intricacies of reactions involving 3-chloro-N-ethylbenzamide. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively. Here, we will dissect common challenges, from fundamental amide couplings to more complex cross-coupling endeavors, ensuring your path to discovery is both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles encountered when working with this compound.
Q1: My amide coupling reaction to synthesize this compound is showing low to no yield. What are the likely causes?
A1: Low yields in the synthesis of this compound, typically from 3-chlorobenzoic acid and ethylamine, often stem from a few critical factors. Incomplete activation of the 3-chlorobenzoic acid is a primary suspect; the choice and stoichiometry of your coupling reagent are paramount. Secondly, the basicity of ethylamine can lead to acid-base side reactions if not properly managed. Lastly, the presence of moisture is detrimental, as it can lead to the hydrolysis of activated intermediates.
Q2: What is the best coupling reagent for the synthesis of this compound?
A2: The "best" reagent is contingent on your specific reaction conditions, scale, and cost considerations. For general laboratory scale, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (1-hydroxybenzotriazole), are effective and widely used. For more challenging couplings or to improve yields, phosphonium salts like BOP or PyBOP, or aminium/uronium salts such as HATU, can be superior, though they are more expensive.
Q3: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Driving the reaction to completion involves several strategies. Increasing the equivalents of the coupling reagent and/or the amine can be effective. Optimizing the reaction temperature and time is also crucial; some reactions may require heating or extended reaction times to proceed to completion. The choice of solvent is also important; aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification of N-substituted benzamides like this compound typically involves a combination of techniques. An initial aqueous workup with a dilute acid wash to remove unreacted amine, followed by a dilute base wash to remove unreacted carboxylic acid, is a good starting point. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Q5: Can the chloro-substituent on the aromatic ring participate in side reactions?
A5: Yes, under certain conditions, the chloro-substituent can undergo side reactions. In the presence of a suitable palladium catalyst and a coupling partner, this compound can participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. It is important to be aware of the potential for these reactions if your downstream steps involve palladium catalysis.
Section 2: Troubleshooting Guide for Synthesis of this compound
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound via amide coupling.
Issue 1: Low or No Product Formation
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Reagents | 3-Chlorobenzoic acid may be impure, or the ethylamine solution concentration may be incorrect. Coupling reagents can degrade over time. | Use freshly opened or purified starting materials. Verify the concentration of the ethylamine solution. Use a fresh, high-quality coupling reagent. |
| Incomplete Carboxylic Acid Activation | The coupling reagent may be inefficient or used in insufficient quantity. | Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). Consider switching to a more potent coupling reagent like HATU or PyBOP. |
| Amine Protonation | Ethylamine is basic and can be protonated by 3-chlorobenzoic acid, rendering it non-nucleophilic. | Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to the reaction mixture to neutralize any acid and keep the ethylamine in its free base form. |
| Presence of Water | Water will hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. |
Issue 2: Formation of Significant Byproducts
Potential Byproducts and Their Mitigation
| Observed Byproduct | Plausible Cause | Mitigation Strategy |
| Symmetrical Anhydride of 3-Chlorobenzoic Acid | This can form if the activated carboxylic acid does not react with the amine in a timely manner. | Add the amine to the reaction mixture shortly after the carboxylic acid and coupling reagent have been mixed. Ensure the amine is present in a slight excess. |
| Urea byproduct (from carbodiimide reagents) | A common byproduct when using carbodiimide coupling reagents like EDC or DCC. | This is an expected byproduct. Most of the urea byproduct can be removed during the aqueous workup. For DCC, the dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration. |
| Diacylated Amine | If the reaction conditions are too harsh or the stoichiometry is incorrect, the newly formed amide can be acylated again. | Use a controlled stoichiometry of the carboxylic acid (1.0 equivalent) relative to the amine (1.0-1.2 equivalents). Avoid excessively high temperatures. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a reliable starting point for the synthesis of this compound on a laboratory scale.
Workflow Visualization:
Caption: Step-by-step workflow for EDC/HOBt coupling.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chlorobenzoic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve ethylamine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).
-
Add the ethylamine/DIPEA solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions of this compound
When using this compound as a substrate in cross-coupling reactions, specific issues can arise.
Issue: Low Conversion or Catalyst Decomposition in a Suzuki Coupling
Troubleshooting Parameters:
| Parameter | Potential Issue | Optimization Strategy |
| Catalyst/Ligand System | The chosen palladium catalyst or ligand may not be active enough for the electron-deficient aryl chloride. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos). Buchwald-Hartwig type ligands are often effective for aryl chlorides. |
| Base | The base may be too weak or too strong, leading to side reactions or poor catalyst turnover. | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical for successful cross-coupling. |
| Solvent | The solvent may not be optimal for the solubility of the reagents or the stability of the catalytic species. | Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of an organic solvent and water is often used. |
| Temperature | The reaction may require elevated temperatures to overcome the activation energy for the oxidative addition of the aryl chloride. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be beneficial for accelerating these reactions. |
Section 4: Analytical Monitoring
Effective reaction optimization relies on accurate monitoring.
| Technique | Application | What to Look For |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the limiting starting material spot and the appearance of a new product spot with a different Rf value. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reaction components and identification of byproducts. | Monitoring the consumption of starting materials and the formation of the product peak. The mass spectrum can confirm the identity of the desired product and help identify unknown byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and in-situ reaction monitoring. | In the final product, look for the characteristic signals of the ethyl group and the aromatic protons. In-situ NMR can provide kinetic data and help identify reaction intermediates. |
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to optimize your reactions involving this compound, troubleshoot effectively, and achieve your synthetic goals with greater confidence and efficiency.
Technical Support Center: 3-chloro-N-ethylbenzamide Stability and Degradation
Welcome to the technical support center for 3-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
This compound is a substituted benzamide derivative. Understanding its stability is crucial for its proper handling, storage, and for the development of formulations with an adequate shelf-life.[1][2] This guide provides a framework for conducting forced degradation studies to elucidate its degradation pathways and establish its intrinsic stability.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of this compound, the primary degradation pathway is expected to be hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 3-chlorobenzoic acid and ethylamine. Other potential degradation pathways could include photodegradation and oxidation, although these are generally less common for this class of compounds.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. A recommended storage temperature is 2-8°C.[5] The container should be tightly sealed to prevent exposure to atmospheric moisture, which could facilitate hydrolysis.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[6][7]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents) to accelerate its degradation.[1][2][4] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[8] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample contamination or degradation. | Prepare fresh samples and standards. Ensure proper storage of the stock solutions. If degradation is suspected, proceed with peak identification using LC-MS. |
| Poor peak shape or resolution | Inappropriate HPLC method parameters. | Optimize the mobile phase composition, pH, column temperature, and flow rate. Consider using a different column chemistry if necessary. |
| Inconsistent results between replicates | Inaccurate sample preparation or instrument variability. | Ensure accurate weighing and dilution of samples. Check the HPLC system for leaks, and ensure proper equilibration before injection. |
| No degradation observed in forced degradation study | The compound is highly stable under the tested conditions, or the stress conditions were not harsh enough. | Increase the stress level (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration). However, be mindful that overly harsh conditions can lead to secondary degradation. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol outlines the procedure for assessing the hydrolytic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure in step 2, but use HPLC grade water instead of acid or base.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
This protocol is for evaluating the stability of this compound under light exposure.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Photostability chamber
-
Quartz cuvettes or amber vials
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol.
-
Exposure:
-
Place a portion of the solution in a quartz cuvette (exposed sample).
-
Wrap another portion in aluminum foil or place it in an amber vial (control sample).
-
Expose both samples to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC.
Visualizations
Degradation Pathway
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Navigating the Synthesis of 3-chloro-N-ethylbenzamide
Welcome to the technical support center dedicated to the synthesis of 3-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and management of impurities. Our approach is rooted in practical, field-proven insights to ensure the robustness and reproducibility of your synthetic protocols.
I. Foundational Synthesis Route: The Schotten-Baumann Reaction
The most common and industrially relevant method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of ethylamine with 3-chlorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2][3]
Reaction Scheme:
While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of various impurities, impacting the purity and yield of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Based on the Schotten-Baumann synthesis route, the following are the most prevalent impurities:
-
Unreacted Starting Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (often in the form of its hydrochloride salt)
-
-
Side-Reaction Products:
-
3-chlorobenzoic acid
-
N,N-diethyl-3-chlorobenzamide (from potential diethylamine impurity in ethylamine)
-
3,3'-dichlorodibenzoyl ethylamine (diacylation product)
-
-
Degradation Products:
-
Hydrolysis of the product back to 3-chlorobenzoic acid and ethylamine under harsh workup or storage conditions.
-
Q2: How can I minimize the formation of 3-chlorobenzoic acid during the synthesis?
The formation of 3-chlorobenzoic acid is primarily due to the hydrolysis of the starting material, 3-chlorobenzoyl chloride, upon contact with water.[4] To mitigate this:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Controlled Addition: Add the 3-chlorobenzoyl chloride slowly to the reaction mixture to control the exotherm and minimize localized heating, which can accelerate hydrolysis.
-
Prompt Work-up: Upon completion of the reaction, proceed with the work-up without unnecessary delays.
Q3: What is the cause of the diacylation impurity, and how can it be avoided?
The diacylation product, 3,3'-dichlorodibenzoyl ethylamine, forms when a second molecule of 3-chlorobenzoyl chloride reacts with the newly formed this compound. This is more likely to occur if:
-
Excess Acylating Agent: An excess of 3-chlorobenzoyl chloride is used.
-
Insufficient Amine: The concentration of ethylamine is depleted towards the end of the reaction.
To prevent this, it is advisable to use a slight excess of ethylamine relative to the 3-chlorobenzoyl chloride.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.
| Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Hydrolysis of 3-chlorobenzoyl chloride. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Add the 3-chlorobenzoyl chloride dropwise at a low temperature (e.g., 0-5 °C). |
| 2. Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure stoichiometric amounts of reactants are used, with a slight excess of ethylamine. - Allow for sufficient reaction time. | |
| 3. Loss of product during work-up. | - Ensure the pH of the aqueous phase is appropriately adjusted during extraction to keep the product in the organic layer. - Use an adequate volume of extraction solvent. - Minimize the number of transfer steps. | |
| Product is an oil or fails to crystallize | 1. Presence of impurities. | - The presence of unreacted starting materials or side-products can lower the melting point and inhibit crystallization. Proceed with purification steps. |
| 2. Inappropriate recrystallization solvent. | - Perform small-scale solvent screening to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane are often good starting points. | |
| 3. Supersaturation. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. | |
| Multiple spots on TLC after reaction | 1. Incomplete reaction. | - One spot may correspond to the starting material (ethylamine will not be visible on UV-active TLC). - Continue the reaction and monitor by TLC until the starting material spot disappears. |
| 2. Formation of side-products. | - Spots with different Rf values may correspond to 3-chlorobenzoic acid (more polar) or the diacylation product (less polar). - Proceed with an appropriate work-up and purification strategy. | |
| Broad or unexpected peaks in NMR spectrum | 1. Presence of impurities. | - Compare the spectrum to a reference spectrum of pure this compound. - Peaks corresponding to 3-chlorobenzoic acid (broad singlet >10 ppm for the carboxylic acid proton) or unreacted 3-chlorobenzoyl chloride may be present. |
| 2. Residual solvent. | - Identify characteristic solvent peaks and remove the solvent under high vacuum. |
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Sodium hydroxide (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable organic solvent)
-
Hydrochloric acid (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in a suitable solvent.
-
Add the base (1.2 equivalents) to the ethylamine solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in an anhydrous organic solvent (e.g., dichloromethane) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
V. Visualization of Key Processes
Logical Flow of Synthesis and Purification
Troubleshooting Logic for Low Yield
VI. References
-
BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions. --INVALID-LINK--
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. --INVALID-LINK--
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. --INVALID-LINK--
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. --INVALID-LINK--
-
Google Patents. (n.d.). CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl. --INVALID-LINK--
-
Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. --INVALID-LINK--
-
Google Patents. (n.d.). US3056776A - Process for the production of a new. --INVALID-LINK--
-
PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. --INVALID-LINK--
-
PubMed. (n.d.). Recent trends in the impurity profile of pharmaceuticals. --INVALID-LINK--
-
ResearchGate. (n.d.). Regulatory aspects of Impurity profiling. --INVALID-LINK--
-
ijrpr. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. --INVALID-LINK--
-
ChemScene. (n.d.). 26819-09-0 | this compound. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. --INVALID-LINK--
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. --INVALID-LINK--
-
ResearchGate. (n.d.). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. --INVALID-LINK--
-
PMC. (n.d.). 3-Chloro-N-phenylbenzamide. --INVALID-LINK--
-
PMC. (n.d.). 3-Chloro-N-(2-chlorophenyl)benzamide. --INVALID-LINK--
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. --INVALID-LINK--
-
PubChem. (n.d.). 3-chloro-N-methylbenzamide. --INVALID-LINK--
-
Chemdiv. (n.d.). Compound 3-chloro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide. --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. --INVALID-LINK--
-
Googleapis.com. (n.d.). United States Patent Office. --INVALID-LINK--
-
Benchchem. (n.d.). Sourcing 4-Chlorobenzamide: A Guide for Chemical Buyers. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to 3-chloro-N-ethylbenzamide and its Positional Isomers: Synthesis, Antimicrobial Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of substituents on this versatile framework can dramatically influence biological activity. This guide offers an in-depth comparison of 3-chloro-N-ethylbenzamide with its positional isomers, 2-chloro-N-ethylbenzamide and 4-chloro-N-ethylbenzamide, focusing on their synthesis, and a potential application in antimicrobial research. While direct comparative studies on the antimicrobial properties of these specific N-ethylated isomers are not extensively documented in publicly available literature, this guide synthesizes information on closely related benzamide derivatives to infer structure-activity relationships and provide a framework for future research.
Synthesis and Physicochemical Properties: The Foundational Chemistry
The synthesis of this compound and its isomers is typically achieved through the amidation of the corresponding chlorobenzoyl chloride with ethylamine. This reaction is a fundamental and well-established method for forming the amide bond.[1] The starting materials, 2-chloro, 3-chloro, and 4-chlorobenzoyl chloride, are readily available commercially.
General Synthetic Protocol:
A general and efficient method for the synthesis of these compounds involves the reaction of the respective chlorobenzoyl chloride with ethylamine in the presence of a base, such as sodium hydroxide, in an appropriate solvent system like ethanolic water.[2]
Experimental Protocol: Synthesis of Chloro-N-ethylbenzamide Isomers
Objective: To synthesize 2-chloro-N-ethylbenzamide, this compound, and 4-chloro-N-ethylbenzamide.
Materials:
-
2-chlorobenzoyl chloride, 3-chlorobenzoyl chloride, 4-chlorobenzoyl chloride
-
Ethylamine solution
-
Ethanol
-
1 N Sodium Hydroxide (NaOH)
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve an equimolar amount of ethylamine in 10 mL of ethanolic 1 N NaOH.
-
Addition of Acyl Chloride: While stirring the ethylamine solution at room temperature, add the corresponding chlorobenzoyl chloride (2-chloro, 3-chloro, or 4-chloro) dropwise from a dropping funnel over a period of 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3 hours.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid with ethanol, followed by a wash with a dilute NaOH solution, and then with water.
-
Drying: Air-dry the purified product, followed by drying in an oven at a suitable temperature.
Physicochemical Properties:
The position of the chlorine atom on the benzene ring influences the physicochemical properties of the isomers, such as melting point, boiling point, and solubility. These properties are critical for their handling, formulation, and pharmacokinetic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₀ClNO | 183.63 | 26819-09-0 |
| 2-chloro-N-ethylbenzamide | C₉H₁₀ClNO | 183.63 | 3069-40-3 |
| 4-chloro-N-ethylbenzamide | C₉H₁₀ClNO | 183.63 | 26930-17-6 |
Data sourced from ChemScene and PubChem.[3]
Comparative Antimicrobial Potential: A Structure-Activity Relationship Study
While direct comparative antimicrobial data for the three N-ethylated isomers is limited, the broader class of benzamide derivatives has demonstrated significant antimicrobial and antifungal activities.[1][4] The presence and position of a halogen atom on the benzamide ring are known to modulate this biological activity.[5]
Inference from Related Compounds:
Studies on other halogenated benzamides provide valuable insights into the potential structure-activity relationships (SAR) of the chloro-N-ethylbenzamide isomers. For instance, research on N-phenylbenzamide derivatives has shown that chloro-substitution can confer notable antifungal properties.[6] Specifically, a derivative of 2-chlorobenzamide was found to be active against plant pathogenic fungi.[6] This suggests that the ortho-substituted isomer, 2-chloro-N-ethylbenzamide, may possess interesting antifungal characteristics.
Furthermore, a comparative analysis of chlorobenzamide isomers (without the N-ethyl group) indicates that the position of the chlorine atom is a critical determinant of biological activity.[6] While direct, head-to-head quantitative comparisons are scarce, the existing literature on derivatives suggests that these simple molecules hold potential for diverse biological activities, including antifungal and cytotoxic effects.[6]
Hypothesized Antimicrobial Signaling Pathway:
The antimicrobial mechanism of action for many benzamide derivatives is not fully elucidated but is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the chloro and ethyl groups may facilitate the passage of the molecule through the microbial cell membrane.
Caption: Hypothesized mechanism of antimicrobial action for chloro-N-ethylbenzamides.
Experimental Evaluation of Antimicrobial Activity: A Methodological Framework
To definitively compare the antimicrobial efficacy of this compound and its isomers, a standardized in-vitro screening protocol is essential. The following methodology outlines a typical procedure for determining the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of bacteria and fungi.
Experimental Protocol: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-chloro, 3-chloro, and 4-chloro-N-ethylbenzamide against selected bacterial and fungal strains.
Materials:
-
Synthesized chloro-N-ethylbenzamide isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each benzamide isomer in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Inoculate the wells containing the serially diluted compounds with the microbial suspension. Include positive control wells (microbes with standard antibiotic) and negative control wells (microbes with vehicle only). Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Discussion and Future Directions
The comparative analysis of this compound and its positional isomers, 2-chloro- and 4-chloro-N-ethylbenzamide, reveals a class of compounds with potential for biological activity, particularly in the antimicrobial and antifungal arenas. While direct comparative experimental data is currently lacking in the public domain, the established structure-activity relationships of related benzamides strongly suggest that the position of the chlorine atom will significantly influence their efficacy.
Future research should focus on the systematic synthesis and side-by-side in-vitro evaluation of these isomers against a broad panel of clinically relevant microbial pathogens. Such studies would provide the necessary quantitative data to establish a clear SAR and identify the most promising isomer for further development. Elucidating the precise mechanism of action will also be crucial for optimizing the therapeutic potential of this chemical scaffold. The exploration of these simple, yet potentially potent, molecules could lead to the development of novel and effective antimicrobial agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to 3-chloro-N-ethylbenzamide and Its Positional Isomers
This guide provides a comprehensive technical comparison of 3-chloro-N-ethylbenzamide with its ortho- (2-chloro) and para- (4-chloro) positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, offering a framework for further investigation and application. While direct comparative biological data for these specific isomers is limited in current literature, this guide synthesizes available information on related compounds to infer structure-activity relationships and provides detailed experimental protocols to enable their empirical evaluation.
Introduction: The Significance of Halogen Substitution in Benzamide Scaffolds
Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and antimicrobial properties.[1] The introduction of a halogen atom, such as chlorine, onto the benzoyl ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The position of the chlorine atom—ortho, meta, or para—alters the electronic distribution, lipophilicity, and steric profile of the molecule, which in turn dictates its interaction with biological targets.[2] This guide focuses on elucidating these differences among the 2-chloro, 3-chloro, and 4-chloro isomers of N-ethylbenzamide.
Synthesis and Physicochemical Characterization: A Comparative Overview
The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically achieved through the acylation of an amine with a corresponding benzoyl chloride. This general approach is applicable to the synthesis of all three chloro-N-ethylbenzamide isomers.
General Synthesis Workflow
The synthesis of 2-chloro, 3-chloro, and 4-chloro-N-ethylbenzamide can be achieved via the Schotten-Baumann reaction. This involves the reaction of the respective chlorobenzoyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of chloro-N-ethylbenzamide isomers.
Physicochemical Properties
The position of the chlorine atom significantly influences the physicochemical properties of the isomers. The following table summarizes key computed properties for each compound, providing a basis for predicting their behavior in biological systems.
| Property | 2-chloro-N-ethylbenzamide | This compound | 4-chloro-N-ethylbenzamide |
| Molecular Formula | C₉H₁₀ClNO | C₉H₁₀ClNO[3] | C₉H₁₀ClNO[4] |
| Molecular Weight | 183.63 g/mol | 183.63 g/mol [3] | 183.63 g/mol [4] |
| XLogP3 | 2.1 | 2.1 | 2.1[4] |
| Hydrogen Bond Donor Count | 1 | 1[5] | 1[4] |
| Hydrogen Bond Acceptor Count | 1 | 1[5] | 1[4] |
| Rotatable Bond Count | 2 | 2[5] | 2[4] |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų[5] | 29.1 Ų[4] |
| CAS Number | 30046-32-3 | 26819-09-0[3] | 26930-17-6[4] |
Note: The majority of the physicochemical data presented is computed and sourced from PubChem and other chemical databases. Experimental validation is recommended.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
Antimicrobial and Antifungal Activity
Benzamide derivatives have been widely investigated for their antimicrobial and antifungal properties.[6][7] The presence and position of a chloro substituent can modulate this activity. Studies on other chlorinated benzamides suggest that these compounds may interfere with microbial growth, although the precise mechanism can vary.[8]
The lipophilicity of a compound, often estimated by its LogP value, is a critical factor in its ability to penetrate microbial cell membranes. With all three isomers having a similar computed XLogP3 of 2.1, their passive diffusion across cell membranes might be comparable. However, the electronic effects of the chlorine atom at different positions can influence interactions with target enzymes or proteins within the microorganism.
-
Hypothesis: Based on general SAR principles, the para- and meta-positions for electron-withdrawing groups can sometimes lead to enhanced biological activity compared to the ortho-position due to reduced steric hindrance.[2] Therefore, it is plausible that 3-chloro and 4-chloro-N-ethylbenzamide may exhibit more potent antimicrobial or antifungal activity than the 2-chloro isomer.
Cytotoxic and Potential Anticancer Activity
The benzamide scaffold is a privileged structure in the design of anticancer agents.[9] The cytotoxic effects of benzamide derivatives are often attributed to their ability to induce apoptosis or cause cell cycle arrest.[10] The position of the chlorine atom can influence these activities by altering the molecule's ability to bind to specific cellular targets.
For instance, studies on other chlorinated aromatic compounds have shown that positional isomerism can dramatically affect cytotoxicity. While direct data on the chloro-N-ethylbenzamide isomers is lacking, research on related compounds provides some insights. For example, some N-substituted benzamides have been shown to exhibit cytotoxic effects on various cancer cell lines.[9]
-
Hypothesis: The electronic and steric differences between the isomers could lead to differential interactions with intracellular targets. A systematic in vitro evaluation against a panel of cancer cell lines would be necessary to determine their relative cytotoxic potencies and to elucidate any isomer-specific mechanisms of action.
Caption: Hypothesized comparative biological activities of chloro-N-ethylbenzamide isomers.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of these isomers, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.
Protocol 1: Synthesis of Chloro-N-ethylbenzamide Isomers
Objective: To synthesize 2-chloro, 3-chloro, and 4-chloro-N-ethylbenzamide for subsequent characterization and biological evaluation.
Materials:
-
Appropriate chlorobenzoyl chloride (2-chloro, 3-chloro, or 4-chloro)
-
Ethylamine (solution in a suitable solvent, e.g., THF or water)
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
In a round-bottom flask, dissolve the respective chlorobenzoyl chloride (1.0 equivalent) in the chosen organic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.1 equivalents) and the base (e.g., pyridine, 1.2 equivalents) in the same solvent.
-
Slowly add the ethylamine solution to the stirred chlorobenzoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure chloro-N-ethylbenzamide isomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the chloro-N-ethylbenzamide isomers against selected bacterial and fungal strains.
Materials:
-
Test compounds (2-, 3-, and 4-chloro-N-ethylbenzamide) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive and negative control wells.
-
Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of the chloro-N-ethylbenzamide isomers on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Positive control (e.g., doxorubicin).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
References
- 1. Benzamide, 4-chloro-N-ethyl- | C9H10ClNO | CID 101292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-chloro-N-ethyl-N-phenylbenzamide | C15H14ClNO | CID 668760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3-chloro-N-ethylbenzamide as a Putative PARP Inhibitor
This guide provides a comprehensive framework for the validation of 3-chloro-N-ethylbenzamide, a novel benzamide derivative, as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP). Given that the benzamide scaffold is a core structural feature of numerous established PARP inhibitors, we hypothesize that this compound may exert its biological effects through this mechanism.[1]
To rigorously test this hypothesis, we will outline a multi-tiered validation strategy, comparing the activity of this compound (referred to herein as "Test Compound") against Olaparib, a well-characterized, FDA-approved PARP inhibitor.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a thorough comparative analysis.
Part 1: Foundational In Vitro Validation: Direct Enzyme Inhibition
The initial and most critical step is to determine if the Test Compound directly inhibits the enzymatic activity of PARP1, the most abundant and well-studied member of the PARP family.[5] We will employ a chemiluminescent assay that measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins.[6][7] Inhibition of this process results in a diminished signal, allowing for the quantification of inhibitory potency.
Experimental Rationale
This biochemical assay provides the cleanest assessment of direct target engagement. By using purified recombinant PARP1 enzyme, we eliminate confounding variables present in a cellular environment. This allows us to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. Comparing the IC50 of our Test Compound to that of Olaparib provides the first benchmark of its potential efficacy.
Experimental Workflow: In Vitro PARP1 Enzymatic Assay
Caption: Workflow for the in vitro PARP1 chemiluminescent assay.
Detailed Protocol: PARP1 Chemiluminescent Assay
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Wash the plate three times with 200 µL of PBST (Phosphate Buffered Saline with 0.05% Tween-20) per well.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound and Olaparib in PARP assay buffer. The final concentration should range from 1 nM to 20 µM. Include a "vehicle control" (DMSO) and a "no enzyme" blank.
-
Reaction Initiation: Add 2.5 µL of the diluted compounds or vehicle to the appropriate wells.
-
Master Mix Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer according to the manufacturer's specifications (e.g., Sigma-Aldrich PARP1 Enzyme Assay Kit).[8]
-
Enzymatic Reaction: Add 12.5 µL of the master mix to all wells except the blank. Add 10 µL of assay buffer to the blank wells. Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of Streptavidin-HRP diluted in a blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 50 µL of a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Summary Table 1: In Vitro PARP1 Inhibition
| Compound | IC50 (nM) |
| This compound | [Experimental Result] |
| Olaparib (Reference) | 5.2 |
Note: The IC50 value for Olaparib is a representative literature value. Actual results may vary based on assay conditions.
Part 2: Cellular Validation: Target Engagement and Downstream Effects
Demonstrating direct enzyme inhibition is the first step. The next is to confirm that the Test Compound can engage PARP1 within a complex cellular environment and elicit the expected downstream biological consequences. This phase consists of two key experiments: a PARP trapping assay and an immunofluorescence-based analysis of DNA damage markers.
Experiment 2.1: PARP Trapping Assay
Experimental Rationale: A critical mechanism for the cytotoxicity of many potent PARP inhibitors is not just catalytic inhibition, but their ability to "trap" PARP enzymes on DNA.[9][10] This trapped PARP-DNA complex is a highly cytotoxic lesion that obstructs DNA replication.[11] Quantifying the trapping efficiency is therefore crucial for characterizing the compound's mechanism of action. We will use a cell-based assay that measures the amount of PARP1 retained in the chromatin fraction of the cell after treatment.[12]
Experimental Workflow: Cell-Based PARP Trapping
Caption: Workflow for the cell-based PARP1 trapping assay.
Detailed Protocol: Cell-Based PARP Trapping
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the Test Compound, Olaparib (e.g., 0.1, 1, 10 µM), or vehicle (DMSO) for 4 hours.
-
Subcellular Protein Fractionation:
-
Wash the cells with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) according to the manufacturer's protocol.[12] This will separate the cellular components into cytoplasmic, membrane, nuclear soluble, and chromatin-bound fractions.
-
Ensure that the respective inhibitors are included in the lysis and fractionation buffers to prevent their dissociation from the target.[12]
-
-
Western Blot Analysis:
-
Determine the protein concentration of the chromatin-bound fractions.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1 signal to the Histone H3 signal for each sample. Express the results as a fold-increase in trapped PARP1 relative to the vehicle-treated control.
Data Summary Table 2: Relative PARP1 Trapping Efficiency
| Compound (1 µM) | Fold Increase in Chromatin-Bound PARP1 (relative to Vehicle) |
| This compound | [Experimental Result] |
| Olaparib (Reference) | [Experimental Result, e.g., 5-fold] |
Experiment 2.2: Analysis of DNA Damage Foci
Experimental Rationale: The cytotoxic effect of PARP inhibition, particularly in cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutant cells), stems from the accumulation of DNA double-strand breaks (DSBs).[10] We can visualize these DSBs by staining for phosphorylated histone H2AX (γH2AX), a marker for DNA damage.[13][14] Furthermore, in HR-proficient cells, the formation of these DSBs will trigger the recruitment of the RAD51 recombinase to form repair foci.[15] Observing an increase in both γH2AX and RAD51 foci following treatment provides strong cellular evidence that the compound is disrupting DNA repair via PARP inhibition.[16]
Detailed Protocol: Immunofluorescence for γH2AX and RAD51
-
Cell Culture and Treatment: Seed U2OS cells (an HR-proficient osteosarcoma cell line) on glass coverslips in a 24-well plate. Treat the cells for 24 hours with the Test Compound, Olaparib (e.g., 1 µM), or vehicle. Etoposide can be used as a positive control for DNA damage.[16]
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour.
-
Incubate with primary antibodies against γH2AX and RAD51 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content imaging system.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using automated image analysis software. A cell is typically considered "foci-positive" if it contains >5 foci.
-
Data Summary Table 3: Induction of DNA Damage and Repair Foci
| Treatment (1 µM, 24h) | Average γH2AX Foci per Cell | % RAD51 Foci-Positive Cells |
| Vehicle (DMSO) | [Experimental Result, e.g., <2] | [Experimental Result, e.g., <5%] |
| This compound | [Experimental Result] | [Experimental Result] |
| Olaparib (Reference) | [Experimental Result, e.g., >15] | [Experimental Result, e.g., >40%] |
Part 3: Preclinical In Vivo Validation
The final validation step is to assess the compound's anti-tumor efficacy in a relevant animal model. This is crucial to understand its pharmacokinetic properties, tolerability, and overall therapeutic potential.
Experimental Rationale
An in vivo xenograft study using a cancer cell line with a known DNA repair deficiency (e.g., BRCA1-mutant) provides the ultimate test of the synthetic lethality hypothesis.[10][17] By treating tumor-bearing mice with the Test Compound and Olaparib, we can directly compare their ability to inhibit tumor growth.[18][19] This provides essential data for any further preclinical or clinical development.
Detailed Protocol: BRCA-Deficient Xenograft Model
-
Model System: Use immunodeficient mice (e.g., NSG mice) for tumor implantation. The CAPAN-1 cell line (pancreatic cancer with a BRCA2 mutation) is a suitable model.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 CAPAN-1 cells into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage daily)
-
This compound (dose and schedule to be determined by prior tolerability studies)
-
Olaparib (e.g., 50 mg/kg, oral gavage daily)
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical significance can be determined using a two-way ANOVA.
Data Summary Table 4: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | [Experimental Result, e.g., 1200] | 0% |
| This compound | [Experimental Result] | [Calculated Result] |
| Olaparib (Reference) | [Experimental Result, e.g., 350] | [Calculated Result, e.g., 71%] |
Conclusion
This guide presents a logical and rigorous workflow for validating the hypothesized PARP inhibitory activity of this compound. By progressing from direct biochemical assays to cellular target engagement and downstream functional outcomes, and finally to in vivo efficacy, researchers can build a comprehensive data package. The direct comparison against a clinically approved standard, Olaparib, at each stage provides essential context and a robust benchmark for assessing the compound's potential as a novel therapeutic agent. Each step is designed to be self-validating, ensuring that the data generated is both reliable and interpretable, thereby upholding the principles of scientific integrity.
References
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Olaparib: a promising PARP inhibitor in ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olaparib - NCI [cancer.gov]
- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 18. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Navigating the Bioactive Landscape of Substituted Benzamides: A Comparative Analysis of 3-chloro-N-ethylbenzamide and Its Analogs
In the vast and intricate world of medicinal and agricultural chemistry, the benzamide scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds. The strategic placement of various functional groups on this simple yet elegant molecule can dramatically influence its pharmacological or pesticidal profile. This guide delves into a comparative analysis of the biological activity of 3-chloro-N-ethylbenzamide, a representative of the N-alkyl chlorobenzamide family, and its structural analogs. By examining the subtle yet significant impact of substituent modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
This analysis will synthesize data from multiple studies to compare the antifungal and herbicidal activities of this compound with its positional isomers and N-alkyl analogs. We will explore the experimental methodologies employed to generate this data and discuss the potential mechanisms of action that underpin their biological effects.
Comparative Biological Activity: Unraveling the Impact of Substitution
The biological activity of N-alkyl chlorobenzamides is profoundly influenced by two key structural features: the position of the chlorine atom on the benzoyl ring and the nature of the alkyl substituent on the amide nitrogen. To illustrate these relationships, we will focus on two primary areas of reported activity: antifungal and herbicidal effects.
Antifungal Activity: A Tale of Halogen Placement
While direct comparative studies on the antifungal activity of this compound are not extensively documented in a single source, by piecing together data from various studies on related benzamide derivatives, a clear trend emerges: the presence and position of a halogen, such as chlorine, on the benzoyl ring are critical determinants of antifungal potency.
Research on N-phenylbenzamide derivatives has shown that chloro-substitution can confer notable activity against various plant pathogenic fungi.[1] Furthermore, studies on other N-substituted benzamides containing a triazole moiety have demonstrated that the presence of a fluorine or chlorine atom on the benzene ring significantly enhances antifungal activity.[2]
To provide a comparative perspective, the following table synthesizes representative data on the influence of chloro-substitution on the antifungal activity of benzamide derivatives. It is important to note that these data points are collated from different studies and are intended to be illustrative of the general SAR trends.
Table 1: Comparative Antifungal Activity of Chloro-Substituted Benzamide Analogs
| Compound/Analog Class | Target Organism(s) | Activity Metric (e.g., EC50, MIC) | Key SAR Observation | Reference(s) |
| N-Aryl Carbamates (with Cl) | Botrytis cinerea, Fusarium graminearum | EC50 values in the µg/mL range | Di-substituted phenyl rings with chlorine atoms showed superior potency. | [3] |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC: 32-256 µg/mL | Demonstrates the antifungal potential of the chloro-acetamide scaffold. | [4] |
| N-(4-Halobenzyl)amides | Candida spp. | MIC: 7.8-341.3 µg/mL | Trisubstituted amides with specific placements showed better activity. | [5] |
| 2-phenyl-5-benzamide-1,3,4-thiadiazoles | Rhizopus nigricans, Penicillium glaucum, Botrytis cinerea, Alternaria brassicae, Aspergillus niger | Inhibition rates >80% at 50 µg/mL | Electron-withdrawing groups at specific positions on the phenyl rings enhanced activity. | [6] |
Key Insights from Antifungal SAR:
-
Halogen Substitution is Key: The presence of a chlorine atom on the benzoyl ring is a recurring feature in benzamide derivatives with notable antifungal activity.[2][3]
-
Positional Isomerism Matters: The specific placement of the chlorine atom influences the compound's efficacy. While a direct comparison for N-ethylbenzamide isomers is lacking, studies on related compounds suggest that the meta-position (as in this compound) can be favorable for biological activity.[1]
-
The "N" Substituent Modulates Activity: The group attached to the amide nitrogen also plays a crucial role in determining the antifungal spectrum and potency.
Herbicidal Activity: A Shift in Substituent Importance
The herbicidal activity of benzamide derivatives presents a different set of structure-activity relationships. Here, the substitution pattern on the aromatic ring that confers optimal activity differs from that observed for other classes of herbicides, such as benzoic acids.
A study on N-(1,1-dimethylpropynyl)benzamide derivatives revealed that 3,5-dichloro substitution on the phenyl ring resulted in optimal herbicidal activity, primarily against grasses.[7] This highlights the significance of the meta-position for chloro-substituents in this context. The study also explored the impact of different N-alkyl groups, indicating that while the parent 3,5-dichlorobenzamide is inactive, the introduction of a saturated alkyl group on the nitrogen confers moderate herbicidal activity.[7]
Table 2: Comparative Herbicidal Activity of Chloro-Substituted Benzamide Analogs
| Compound/Analog | Target Weed(s) | Activity Level | Key SAR Observation | Reference(s) |
| N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide | Grasses | Excellent | 3,5-dichloro substitution is optimal for herbicidal activity. | [7] |
| N-(1,1-dimethylpropynyl)-3-chlorobenzamide | Grasses | Good | Mono-substitution at the 3-position is activating. | [7] |
| N-(1,1-dimethylpropynyl)-4-chlorobenzamide | Grasses | Good | 4-substitution is tolerated. | [7] |
| N-(1,1-dimethylpropynyl)-2-chlorobenzamide | Grasses | Less Active | 2-substitution is generally less favorable. | [7] |
| N-alkyl-3,5-dichlorobenzamides | Not specified | Moderate | N-alkylation of the inactive parent amide confers activity. | [7] |
Key Insights from Herbicidal SAR:
-
Meta-Substitution is Preferred: For N-(1,1-dimethylpropynyl)benzamides, chloro-substitution at the 3- and 5-positions of the phenyl ring leads to the highest herbicidal activity.[7] This suggests that this compound possesses a favorable substitution pattern for potential herbicidal action.
-
N-Alkylation is Crucial: The presence of an alkyl group on the amide nitrogen is essential for the herbicidal activity of these chlorinated benzamides.[7]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of structure-activity relationship studies, detailed and standardized experimental protocols are paramount. Below are representative methodologies for evaluating the antifungal and herbicidal activities of benzamide analogs, based on established practices in the field.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol outlines a common method for assessing the ability of a compound to inhibit the growth of filamentous fungi.
1. Preparation of Test Compounds: a. Dissolve the benzamide analogs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of a known concentration (e.g., 10 mg/mL). b. Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations.
2. Fungal Culture and Inoculum Preparation: a. Culture the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at its optimal growth temperature until a mature colony is formed. b. Using a sterile cork borer, cut mycelial discs (e.g., 5 mm in diameter) from the leading edge of the actively growing fungal colony.
3. Assay Procedure: a. Prepare PDA plates containing the test compounds at various concentrations. The compound solutions should be added to the molten agar before pouring the plates to ensure even distribution. A control plate containing only the solvent (at the same final concentration as in the test plates) should also be prepared. b. Aseptically place one mycelial disc at the center of each PDA plate. c. Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control group has reached a predefined size. b. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelium in the control group, and T is the average diameter of the mycelium in the treatment group. c. Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.[1]
Caption: Workflow for the in vitro antifungal mycelial growth inhibition assay.
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol describes a method for evaluating the herbicidal effects of compounds on young plants.
1. Plant Cultivation: a. Sow seeds of the target weed species (e.g., a common grass or broadleaf weed) in small pots or trays containing a suitable potting mix. b. Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity until they reach a specific growth stage (e.g., 2-3 true leaves).
2. Preparation of Test Solutions: a. Formulate the benzamide analogs into a sprayable solution, typically using a solvent, a surfactant to ensure even coverage, and water. b. Prepare a range of concentrations to be tested.
3. Application of Test Solutions: a. Randomly assign plants to different treatment groups, including a control group that will be sprayed with the formulation blank (without the test compound). b. Use a laboratory sprayer to apply the test solutions evenly to the foliage of the plants until runoff.
4. Evaluation of Herbicidal Effects: a. Return the treated plants to the controlled environment. b. Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to record include chlorosis (yellowing), necrosis (tissue death), stunting, and plant death. c. A rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) can be used to quantify the herbicidal injury.
5. Data Analysis: a. Calculate the average injury rating for each treatment group. b. Determine the GR₅₀ value (the concentration of the compound that causes a 50% reduction in plant growth or a 50% injury rating) using appropriate statistical software.
Potential Mechanisms of Action: A Look into the Molecular Machinery
While the precise molecular targets of this compound and its close analogs are not definitively established across all biological activities, we can infer potential mechanisms based on the known activities of the broader benzamide class.
Inhibition of Fungal Growth: Many antifungal agents act by disrupting essential cellular processes in fungi. For benzamide derivatives, potential mechanisms could include:
-
Disruption of the Cell Membrane: Some antifungal compounds interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.
-
Enzyme Inhibition: Benzamides could act as inhibitors of crucial fungal enzymes involved in metabolic pathways essential for growth and survival.
Herbicidal Action: The mode of action for herbicidal benzamides can vary. A well-established mechanism for some herbicides is the disruption of cell division.
-
Inhibition of Microtubule Assembly: Some herbicides interfere with the formation of microtubules, which are essential for cell division (mitosis). This leads to arrested growth and eventual death of the plant.
Caption: Conceptual diagram of potential mechanisms of action for this compound.
Conclusion: A Foundation for Future Discovery
This comparative guide has synthesized available data to illuminate the structure-activity relationships of this compound and its analogs, with a particular focus on their antifungal and herbicidal properties. The evidence strongly suggests that the position of the chlorine atom on the benzoyl ring and the nature of the N-alkyl substituent are critical determinants of biological activity. While a comprehensive, direct comparative study remains to be conducted, the trends gleaned from related benzamide series provide a solid foundation for the rational design of novel and more potent bioactive compounds.
The detailed experimental protocols provided herein offer a standardized framework for future investigations, ensuring the generation of robust and comparable data. Further research into the precise molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation fungicides, herbicides, and potentially, therapeutic agents. The humble benzamide scaffold, with its capacity for diverse and tunable biological activity, continues to be a rich source of inspiration for chemical innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Researcher's Guide to the Spectroscopic Comparison of 3-chloro-N-ethylbenzamide Derivatives
Abstract
This guide provides a comprehensive spectroscopic comparison of 3-chloro-N-ethylbenzamide and its structural isomers and derivatives. As a compound class with significant interest in medicinal chemistry and materials science, a thorough understanding of their structural characterization is paramount. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to differentiate these closely related molecules. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying rationale for the observed spectral differences, supported by detailed experimental protocols.
Introduction: The Significance of Substituted Benzamides
Benzamides are a cornerstone structural motif in a vast array of pharmacologically active compounds and functional materials. The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction in biological systems.[1] The substitution pattern on the aromatic ring and the N-alkyl group allows for fine-tuning of electronic, steric, and lipophilic properties, directly influencing biological activity and material characteristics.
This compound serves as an excellent model compound. The presence of a halogen atom, an N-alkyl chain, and a disubstituted aromatic ring provides a rich tapestry of spectroscopic features. By systematically altering the position of the chlorine atom (e.g., to the ortho- or para- positions) or introducing other substituents, we can observe predictable and informative shifts in their spectral signatures. This guide will use this compound as a reference to compare against its hypothetical isomers: 2-chloro-N-ethylbenzamide and 4-chloro-N-ethylbenzamide . Understanding these differences is crucial for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.
Core Spectroscopic Methodologies: An Overview
A multi-technique approach is essential for the robust characterization of organic molecules. Each spectroscopic method provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Characterization of Benzamides.
Spectroscopic Profile of the Reference: this compound
To establish a baseline, we first outline the expected spectral characteristics of this compound.
-
¹H NMR: The aromatic region will display complex splitting patterns due to the meta-substitution. The proton ortho to the carbonyl group will be the most deshielded. The N-H proton will appear as a triplet (due to coupling with the adjacent CH₂) and its chemical shift can be concentration-dependent. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃).
-
¹³C NMR: The carbonyl carbon (C=O) signal will be prominent around 165-170 ppm.[2] The aromatic region will show six distinct signals, with the carbon attached to chlorine exhibiting a large chemical shift due to the inductive effect.
-
IR Spectroscopy: Key absorptions include the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), a strong C=O stretch (Amide I band) around 1630-1680 cm⁻¹, and the N-H bend (Amide II band) near 1550 cm⁻¹.[1][3]
-
Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 183. A characteristic M+2 peak at m/z 185 with approximately one-third the intensity of the M⁺ peak is definitive for the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][5] Common fragmentation patterns for benzamides include the loss of the ethyl group and the formation of the benzoyl cation (m/z 139/141).[6]
-
UV-Vis Spectroscopy: Benzamides typically exhibit absorptions related to π→π* transitions of the aromatic ring and the conjugated amide system.[7][8]
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparing closely related structures. The electronic effects (induction and resonance) of the chlorine substituent will manifest differently depending on its position relative to the amide group.
¹H and ¹³C NMR Spectroscopy
Substituent effects on the chemical shifts of aromatic protons and carbons are well-documented.[9] The chlorine atom is electron-withdrawing via induction but electron-donating via resonance.
| Compound | Key ¹H NMR Differences (Aromatic Region) | Key ¹³C NMR Differences (Carbonyl Carbon) |
| 2-chloro-N-ethylbenzamide | The proton adjacent to both the chlorine and the amide group (H6) will be significantly deshielded due to combined inductive and anisotropic effects. The overall pattern will be distinct from the meta isomer. | The carbonyl carbon may be slightly shielded relative to the 3-chloro isomer due to potential steric hindrance forcing the amide group out of planarity, reducing conjugation. |
| This compound | (Reference) A complex pattern with the H2 proton (ortho to carbonyl) being most deshielded. | (Reference) Expected around 166 ppm. |
| 4-chloro-N-ethylbenzamide | A more symmetric AA'BB' pattern is expected. Protons ortho to the carbonyl (H2, H6) will be equivalent, as will protons ortho to the chlorine (H3, H5). | The carbonyl carbon will be deshielded relative to the 3-chloro isomer. The para-chloro substituent exerts a stronger net electron-withdrawing effect on the carbonyl group through the conjugated system.[10] |
Infrared (IR) Spectroscopy
The position of the strong carbonyl (C=O) stretching vibration, or Amide I band, is particularly sensitive to the electronic environment.[1]
| Compound | Expected C=O Stretch (Amide I) Wavenumber (cm⁻¹) | Rationale |
| 2-chloro-N-ethylbenzamide | ~1650-1660 | Steric hindrance from the ortho-substituent can disrupt the planarity of the amide group with the ring, reducing resonance and slightly increasing the C=O frequency compared to an unsubstituted amide. |
| This compound | ~1645-1655 | The meta-chloro group exerts a primarily inductive electron-withdrawing effect, which increases the C=O double bond character and its stretching frequency. |
| 4-chloro-N-ethylbenzamide | ~1655-1665 | The para-chloro group can withdraw electron density through resonance and induction, leading to the highest C=O frequency among the isomers due to increased double bond character. |
Mass Spectrometry (MS)
While the molecular weight of the isomers is identical (183.63 g/mol ), fragmentation patterns can offer clues, although they may be subtle.
-
Molecular Ion: All three isomers will exhibit the characteristic M⁺ and M+2 peaks at m/z 183 and 185, respectively, in a ~3:1 ratio.[4][5] This confirms the elemental formula but does not distinguish between isomers.
-
Fragmentation: The primary fragmentation will likely involve the formation of the corresponding chlorobenzoyl cation (m/z 139/141). While the m/z values are the same, the relative intensities of fragment ions could potentially differ due to the varying stability of the precursor molecular ions, but this is often not a reliable method for isomer differentiation without careful calibration and reference standards.
UV-Visible Spectroscopy
The position of maximum absorbance (λ_max) is influenced by the extent of conjugation in the molecule.
| Compound | Expected λ_max Shift | Rationale |
| 2-chloro-N-ethylbenzamide | Hypsochromic shift (to shorter wavelength) | The ortho-chloro group may cause steric hindrance, twisting the amide group out of the plane of the aromatic ring. This disruption of coplanarity reduces conjugation, requiring higher energy for electronic transitions. |
| This compound | (Reference) | The substituent has a minimal effect on the conjugation path between the ring and the carbonyl group. |
| 4-chloro-N-ethylbenzamide | Bathochromic shift (to longer wavelength) | The para-substituent is fully integrated into the conjugated system. The lone pairs on the chlorine atom can participate in resonance, extending the chromophore and lowering the energy of the π→π* transition.[7] |
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzamide derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can help resolve the N-H proton signal which may exchange or broaden in other solvents.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Use a 30° pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A 45° pulse angle with a 2-5 second relaxation delay is typical.[11] A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method for rapid, high-quality data. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Collection: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.
-
Data Interpretation: Identify the molecular ion (M⁺) and the M+2 peak. Analyze the major fragment ions and compare them to known fragmentation pathways of amides and halogenated aromatic compounds.[6][12]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent such as ethanol or acetonitrile.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Acquisition: Scan the sample from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Conclusion
The differentiation of this compound derivatives is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry is invaluable for confirming the elemental composition via the distinct chlorine isotopic pattern, it is less effective for isomer differentiation. The most definitive information comes from NMR spectroscopy , where the chemical shifts and splitting patterns of the aromatic protons provide a unique fingerprint for each isomer. Furthermore, IR and UV-Vis spectroscopy serve as powerful complementary techniques, with the C=O stretching frequency and the λ_max, respectively, providing clear, rationalizable trends based on the electronic and steric effects of the substituent's position. By combining these methods, researchers can confidently elucidate the structure of novel benzamide derivatives, a critical step in the drug discovery and materials development pipeline.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzamide [webbook.nist.gov]
- 9. connectsci.au [connectsci.au]
- 10. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. journals.co.za [journals.co.za]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Validation of 3-chloro-N-ethylbenzamide as a Novel HDAC Inhibitor in Colon Cancer
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused framework for validating the experimental results of a novel benzamide compound, 3-chloro-N-ethylbenzamide, hypothesized to be a histone deacetylase (HDAC) inhibitor for the treatment of colon cancer. We will move beyond a simple recitation of protocols to explain the causal logic behind our experimental choices, ensuring a self-validating and robust analytical cascade.
The Rationale: Why HDAC Inhibition in Colon Cancer?
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression. In various cancers, including colorectal carcinoma, the dysregulation of HDAC activity is a known contributor to tumorigenesis through the silencing of tumor suppressor genes.[1][2] Pharmacological inhibition of HDACs can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Our candidate molecule, this compound, belongs to the benzamide chemical class, which includes known HDAC inhibitors.[3] This guide outlines a comprehensive strategy to validate its potential as a therapeutic agent in this context, using the well-characterized HCT116 colon cancer cell line as our primary in vitro model.
The Validation Workflow: A Multi-Pillar Approach
Our experimental validation rests on three pillars: directly measuring the biochemical activity of our compound, assessing its cellular effects, and confirming its mechanism of action at the molecular level. This workflow is designed to be sequential and logically interconnected, with each step building upon the last to create a comprehensive and trustworthy data package.
Caption: A streamlined workflow for the validation of this compound.
Pillar 1: Biochemical Validation - The HDAC Activity Assay
The foundational step is to ascertain whether this compound directly inhibits HDAC enzyme activity. A fluorogenic HDAC activity assay is a robust and high-throughput method for this purpose.
Causality Behind the Choice of Assay
This in vitro assay isolates the interaction between the compound and the HDAC enzyme from the complexities of a cellular environment. This allows for a direct measurement of target engagement and the determination of the compound's intrinsic inhibitory potency (IC50). We will compare our compound's activity against two well-established HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), to benchmark its performance.[3][4]
Experimental Protocol: Fluorogenic HDAC Activity Assay
-
Reagent Preparation : Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and the developer solution as per the manufacturer's instructions (e.g., Cayman Chemical's HDAC Cell-Based Assay Kit).[5][6]
-
Compound Dilution : Prepare a serial dilution of this compound, Vorinostat, and Trichostatin A in assay buffer.
-
Assay Plate Setup : In a 96-well black plate, add the diluted compounds, a positive control (HDAC enzyme without inhibitor), and a negative control (assay buffer only).
-
Enzyme Addition : Add a consistent amount of purified HDAC enzyme (e.g., from HeLa nuclear extract) to all wells except the negative control.
-
Substrate Addition and Incubation : Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Developing the Reaction : Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Step-by-step workflow for the fluorogenic HDAC activity assay.
Comparative Data: HDAC Inhibition
| Compound | Hypothetical IC50 (nM) | Vorinostat (SAHA) IC50 (nM) | Trichostatin A (TSA) IC50 (nM) |
| This compound | 150 | ~50-100 | ~10-20 |
Note: IC50 values for comparator compounds are based on literature for various HDAC isoforms and are presented as a plausible range for comparative purposes.
Pillar 2: Cellular Validation - The Cell Viability (MTT) Assay
Having established biochemical activity, the next critical step is to determine if this compound can inhibit the proliferation of colon cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[7][8]
Causality Behind the Choice of Assay
The MTT assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on a cell population.[7] This is a crucial indicator of its potential as an anti-cancer agent. By comparing the IC50 values of our compound with those of Vorinostat and Trichostatin A in the HCT116 cell line, we can gauge its relative potency in a cellular context.
Experimental Protocol: MTT Assay
-
Cell Seeding : Seed HCT116 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound, Vorinostat, and Trichostatin A. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9][10]
Caption: Step-by-step workflow for the MTT cell viability assay.
Comparative Data: HCT116 Cell Viability
| Compound | Hypothetical IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Trichostatin A (TSA) IC50 (µM) |
| This compound | 2.5 | ~1.0 - 5.0[11][12] | ~0.1 - 0.5[13][14] |
Pillar 3: Mechanistic Validation - Western Blot Analysis of Histone Acetylation
To confirm that the observed cellular effects are indeed due to HDAC inhibition, we must demonstrate that this compound increases histone acetylation in treated cells. Western blotting is the gold standard for this analysis.[15]
Causality Behind the Choice of Assay
This assay provides direct evidence of the compound's mechanism of action within the cell. An increase in the acetylation of histone proteins, such as Histone H3 and H4, upon treatment with our compound would strongly support the hypothesis that it functions as an HDAC inhibitor.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Treatment and Lysis : Treat HCT116 cells with this compound, Vorinostat, Trichostatin A, and a vehicle control at their respective IC50 concentrations for a defined period (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative increase in histone acetylation compared to the loading control.
Caption: Step-by-step workflow for Western blot analysis of histone acetylation.
Expected Outcome: Increased Histone Acetylation
A successful experiment will show a significant increase in the band intensity for acetylated histones in the lanes corresponding to cells treated with this compound, similar to or exceeding the effect of Vorinostat and Trichostatin A, when compared to the vehicle-treated control. The loading control bands should remain consistent across all lanes.
Synthesizing the Evidence: A Trustworthy Conclusion
By systematically progressing through this three-pillar validation workflow, we can build a robust and compelling case for the activity of this compound. A positive outcome in all three assays—direct HDAC inhibition, potent anti-proliferative activity in a relevant cancer cell line, and a confirmed increase in histone acetylation—provides a strong, self-validating foundation for further preclinical development. This logical and evidence-based approach ensures the scientific integrity of the findings and provides the confidence needed to advance promising compounds through the drug discovery pipeline.
References
- 1. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trichostatin A induces p53-dependent endoplasmic reticulum stress in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-N-Substituted Benzamide Analogs as Potential Anticancer Agents
For researchers and professionals in drug discovery, the benzamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. The introduction of a chlorine atom at the 3-position of the benzoyl ring, coupled with various substitutions on the amide nitrogen, gives rise to a class of compounds with significant potential, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-chloro-N-substituted benzamide analogs, drawing upon experimental data to elucidate the key molecular features that govern their biological activity.
The 3-Chlorobenzamide Core: A Privileged Scaffold in Medicinal Chemistry
The 3-chlorobenzamide core is a key structural motif found in a variety of biologically active molecules. The presence of the chlorine atom at the meta-position influences the electronic properties and conformational flexibility of the molecule, which in turn can impact its binding affinity and selectivity for biological targets. Our focus here is to dissect how modifications to the N-substituent of the 3-chlorobenzamide scaffold modulate its anticancer potential.
Comparative Analysis of Anticancer Activity: A Look at the Data
While a comprehensive library of 3-chloro-N-ethylbenzamide analogs with systematic modifications is not extensively documented in publicly available literature, we can draw valuable SAR insights from studies on closely related 3-chloro-N-substituted benzamides.
A key example is the investigation of 3-chloro-N-phenylbenzamide as a potential inhibitor of IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway that is often dysregulated in cancer.[1] This compound has demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM.[1] This finding underscores the potential of the 3-chlorobenzamide scaffold in targeted cancer therapy.
To understand the broader SAR, we can compare this with other benzamide derivatives where substitutions have been systematically varied. For instance, studies on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors have shown that halogen and trifluoromethyl groups at the 3-position are highly effective.[2] While the N-substituent in these analogs is more complex than a simple ethyl or phenyl group, the data reinforces the importance of the substitution pattern on the benzoyl ring for kinase inhibition.
The following table summarizes the cytotoxic activity of selected 3-chloro-N-substituted benzamide analogs and related compounds to provide a comparative perspective.
| Compound ID | Core Structure | N-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 3-Chlorobenzamide | Phenyl | SiHa (Cervical Cancer) | 22.4 | [1] |
| 2 | Benzamide | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl) | CWR-22 (Prostate Cancer) | 2.5 | [3] |
| 3 | Benzamide | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl) | PC-3 (Prostate Cancer) | 2.5 | [3] |
| 4 | Benzamide | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl) | DU-145 (Prostate Cancer) | 6.5 | [3] |
Key Structure-Activity Relationship Insights:
-
The N-Substituent is a Key Determinant of Activity: As evidenced by the potent activity of the N-naphthalenonyl derivative, the nature of the group attached to the amide nitrogen plays a crucial role in the cytotoxic potency. The larger, more complex substituent in compounds 2, 3, and 4 likely engages in additional binding interactions with the biological target that are not possible for the simpler N-phenyl analog.
-
The 3-Chloro Substituent: The presence of the chlorine atom at the 3-position is a recurring feature in many biologically active benzamides. Its electron-withdrawing nature can influence the acidity of the amide proton and the overall charge distribution of the molecule, which can be critical for target binding.
-
Target Specificity: The variation in IC50 values across different cell lines for the same compound suggests a degree of target specificity. This highlights the importance of screening compounds against a panel of cell lines to understand their broader therapeutic potential and potential mechanisms of action.
Elucidating the Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The identification of 3-chloro-N-phenylbenzamide as a potential IKKβ inhibitor provides a plausible mechanism for its anticancer activity.[1] The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers.
Caption: Proposed mechanism of action of 3-chloro-N-phenylbenzamide via inhibition of the IKKβ complex.
By inhibiting IKKβ, 3-chloro-N-phenylbenzamide can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of genes involved in cell survival and proliferation.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 3-chloro-N-substituted benzamide analogs are crucial steps in the drug discovery process. The following protocols provide a framework for these key experiments.
General Synthesis of 3-Chloro-N-Arylbenzamides
This protocol describes a general method for the synthesis of 3-chloro-N-arylbenzamides via the acylation of an aniline with 3-chlorobenzoyl chloride.
Caption: A general workflow for the synthesis of 3-chloro-N-arylbenzamide analogs.
Materials:
-
3-Chlorobenzoyl chloride
-
Appropriate substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1 M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-chloro-N-arylbenzamide.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Future Directions and Concluding Remarks
The 3-chloro-N-substituted benzamide scaffold holds considerable promise for the development of novel anticancer agents. The available data, though not exhaustive for a single homologous series, clearly indicates that the nature of the N-substituent is a critical determinant of biological activity. The identification of 3-chloro-N-phenylbenzamide as a potential IKKβ inhibitor provides a solid foundation for further optimization.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs with systematic modifications to the ethyl group (e.g., introduction of functional groups, cyclization) and the benzoyl ring. A comprehensive screening of these analogs against a panel of cancer cell lines and relevant kinases will be instrumental in elucidating a more detailed SAR and identifying lead compounds with improved potency and selectivity. The integration of computational modeling and experimental validation will be key to accelerating the discovery of the next generation of benzamide-based cancer therapeutics.
References
A Senior Application Scientist's Guide to the Purity Validation of Synthesized 3-chloro-N-ethylbenzamide
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the synthesized product's purity. This guide provides an in-depth technical comparison of methodologies for validating the purity of synthesized 3-chloro-N-ethylbenzamide, benchmarking it against commercially available alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction to this compound and the Imperative of Purity
This compound, with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol , is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The presence of impurities, even in trace amounts, can significantly alter the chemical and biological properties of the final product, leading to misleading experimental results and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust purity validation.
This guide will compare a laboratory-synthesized batch of this compound with a commercially available standard (≥98% purity) to provide a practical framework for purity assessment.[1]
Synthesis of this compound via the Schotten-Baumann Reaction
A common and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[3][4]
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The basic conditions, typically an aqueous solution of sodium hydroxide, neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][5]
Potential Impurities
A thorough understanding of the reaction mechanism allows for the prediction of potential impurities. These may include:
-
Unreacted Starting Materials: 3-chlorobenzoyl chloride and ethylamine.
-
Hydrolysis Product: 3-chlorobenzoic acid, formed from the reaction of 3-chlorobenzoyl chloride with water.
-
Side-reaction Products: Potential for di-acylation or other minor side reactions.
The analytical methods chosen must be capable of separating and detecting these potential impurities from the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chlorobenzoyl chloride
-
Ethylamine (70% in water)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the stirred solution.
-
Cool the biphasic mixture in an ice bath to below 10°C.
-
Slowly add 3-chlorobenzoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.
A Comparative Framework for Purity Validation
A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for purity analysis due to its high resolution and sensitivity for a wide range of organic molecules.[6][7] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8]
Table 1: Comparative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 5.8 | 99.2% |
| Commercial this compound | 5.8 | 98.5% |
| 3-chlorobenzoic acid (potential impurity) | 3.2 | - |
| 3-chlorobenzoyl chloride (potential impurity) | 4.5 | - |
Note: The above data is representative and will vary based on the specific HPLC conditions used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for confident identification of the main component and any volatile impurities.
Table 2: Comparative GC-MS Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 12.5 | 99.5% |
| Commercial this compound | 12.5 | 98.8% |
Note: The above data is representative and will vary based on the specific GC-MS conditions used.
Spectroscopic Analysis and Melting Point Determination
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and the detection of impurities with different chemical environments. Melting point analysis serves as a simple yet effective indicator of purity; impurities typically depress and broaden the melting point range.
Table 3: Spectroscopic and Physical Data Comparison
| Analysis | Synthesized this compound | Commercial this compound |
| ¹H NMR | Conforms to expected structure | Conforms to expected structure |
| ¹³C NMR | Conforms to expected structure | Conforms to expected structure |
| Melting Point | 94-96 °C | 93-95 °C |
Detailed Experimental Protocols for Purity Validation
The following protocols provide a starting point for the validation of synthesized this compound. Method validation according to ICH guidelines is recommended.[9][10]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve samples of both synthesized and commercial products in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Injection: Split mode.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve samples in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Expected ¹H NMR signals (in CDCl₃): δ 7.7-7.3 (m, 4H, Ar-H), 6.1 (br s, 1H, NH), 3.5 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).
-
Expected ¹³C NMR signals (in CDCl₃): δ 167 (C=O), 136, 134, 131, 128, 127, 125 (Ar-C), 35 (CH₂), 15 (CH₃).
Melting Point Protocol
-
Instrumentation: A standard melting point apparatus.
-
Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and determine the temperature range over which the sample melts.
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of the purity validation process, the following diagrams are presented in Graphviz DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the comparative purity validation.
Conclusion
The validation of synthesized this compound requires a multi-pronged analytical approach. By employing a combination of chromatographic and spectroscopic techniques and comparing the results to a commercial standard, researchers can confidently ascertain the purity of their synthesized material. The protocols and comparative framework presented in this guide offer a robust starting point for ensuring the quality and reliability of synthesized compounds in a research and development setting. Adherence to established guidelines, such as those from the ICH, is paramount for work intended for regulatory submission.[9][11]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-N-[2-(diethylaMino)ethyl]benzaMide, 97% | 2951-34-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound 3-chloro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide - Chemdiv [chemdiv.com]
- 7. N-benzyl-3-chloro-N-ethylbenzamide | C16H16ClNO | CID 3247572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-chloro-N-ethyl-N-phenylpropanamide | C11H14ClNO | CID 3271269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chembk.com [chembk.com]
- 11. spectrabase.com [spectrabase.com]
A Comparative Analysis of Chloro-Substituted Benzamide Derivatives as Potential Anticancer Agents
This guide presents a comparative study of 3-chloro-N-phenylbenzamide and related chloro-substituted aromatic amides, focusing on their synthesis, anticancer activity, and potential mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from recent literature to provide an objective comparison supported by experimental data and mechanistic insights.
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] The introduction of a chlorine atom onto the benzoyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[3][4] This guide will focus on derivatives where this modification has been explored for its potential in oncology.
We will compare the following representative compounds:
-
Compound A: 3-chloro-N-phenylbenzamide
-
Compound B: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide
These compounds have been selected based on the availability of public data regarding their cytotoxic effects and provide a basis for discussing structure-activity relationships (SAR).
Synthesis Strategies: A Generalized Approach
The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry, typically achieved by the acylation of a primary or secondary amine. The most common and direct method involves the reaction of a substituted benzoyl chloride with the desired amine in the presence of a base to neutralize the HCl byproduct.
The choice of this synthetic route is driven by its efficiency, high yields, and the ready availability of starting materials. The use of a base like triethylamine or pyridine is critical to drive the reaction to completion by scavenging the generated acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Below is a generalized workflow for the synthesis of the primary compound of interest, 3-chloro-N-phenylbenzamide.
Comparative Biological Evaluation: Anticancer Activity
The primary measure of performance for these potential anticancer agents is their cytotoxicity against cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data below was gathered from in-vitro studies utilizing the MTT assay to quantify cell viability after treatment with the compounds.
| Compound ID | Compound Name | Target Cell Line(s) | IC50 Value (µM) | Reference(s) |
| A | 3-chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 | [5][6] |
| B | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | [6][7] |
| B | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | [6] |
| B | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | [6] |
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key insights emerge:
-
Core Scaffold Influence: Compound B is significantly more potent than Compound A . The naphthoquinone core in Compound B is a known pharmacophore with established antitumor properties, and its fusion with the chloro-benzamide moiety results in a highly active hybrid molecule.[7] In contrast, Compound A possesses a simpler, less intrinsically active benzamide scaffold.
-
Role of the Chloro Substituent: In both structures, the electron-withdrawing nature of the chlorine atom is considered beneficial for activity.[3] For benzamide derivatives, meta- and para-positioned electron-withdrawing groups on the benzoyl ring have been shown to improve potency in various biological assays.[3]
-
N-Substitution: While a direct comparison to an N-ethyl equivalent is not available from the sourced literature, the N-phenyl group of Compound A contributes to the overall planarity and lipophilicity of the molecule. The complex N-substitution in Compound B is integral to its potent activity, linking the benzamide to the cytotoxic naphthoquinone warhead.
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
For Compound A (3-chloro-N-phenylbenzamide), a proposed mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][8] This pathway is a critical regulator of inflammation, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]
The key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, particularly the IKKβ subunit. IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. It has been proposed that 3-chloro-N-phenylbenzamide may act as an IKKβ inhibitor, thus preventing NF-κB activation and promoting cancer cell death.[5][8]
Experimental Protocols: Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of the comparative data, a detailed, self-validating protocol for a key biological assay is provided below.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., SiHa) to ~80% confluency in an appropriate growth medium.
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 3-chloro-N-phenylbenzamide) in DMSO.
-
Create a series of dilutions of the compound in the cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Perspectives
This guide demonstrates that chloro-substituted benzamide derivatives are a promising scaffold for the development of novel anticancer agents. The comparison between 3-chloro-N-phenylbenzamide and N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide reveals the critical role of the core aromatic system in determining cytotoxic potency. While the simpler benzamide shows modest activity, its proposed mechanism as an IKKβ inhibitor warrants further investigation and optimization.[5][8] The significantly higher potency of the naphthoquinone derivative highlights the success of molecular hybridization strategies.[7]
Future research should focus on:
-
Synthesizing and testing direct N-ethyl and other N-alkyl analogs of 3-chlorobenzamide to further elucidate SAR.
-
Conducting enzymatic assays to confirm the inhibition of IKKβ by 3-chloro-N-phenylbenzamide and its analogs.
-
Exploring further hybridization of the 3-chlorobenzamide moiety with other known cytotoxic pharmacophores.
By systematically exploring the chemical space around this scaffold, new and more effective therapeutic candidates may be discovered.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-chloro-N-ethylbenzamide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-chloro-N-ethylbenzamide, a halogenated aromatic amide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the procedures outlined below are based on established best practices for the disposal of halogenated organic compounds, a class of chemicals that require careful handling due to their potential for environmental persistence and toxicity.
I. Hazard Assessment and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) Framework
As a Senior Application Scientist, my recommendation is to always treat compounds with unknown specific toxicity with a high degree of caution. This compound, due to its chlorinated benzene ring structure, should be managed as a hazardous waste. The primary disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][2] This method ensures the complete destruction of the molecule, preventing its release into the environment. "Do not dispose of halogenated solvent wastes down the drain or through evaporation"[3].
This guide is built on the E-E-A-T framework:
-
Expertise & Experience: The procedures detailed here are a synthesis of established laboratory safety protocols and regulatory guidelines for handling halogenated organic waste. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.
-
Authoritativeness: All recommendations are grounded in guidelines from regulatory bodies and best practices for chemical waste management.
-
Trustworthiness: By following these self-validating protocols, laboratories can ensure they are in compliance with safety regulations and are protecting their personnel and the environment.
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Halogenated organic compounds can be absorbed through the skin. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect the eyes from splashes of the chemical, which could cause irritation or serious damage. |
| Lab Coat | A standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any dust or vapors, which may be harmful. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste segregation to final collection.
1. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial for safety and cost-effective disposal. It costs approximately twice as much to dispose of a drum of halogenated waste solvents versus a drum of non-halogenated waste solvents.[4]
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[2] Polyethylene containers are often a suitable choice.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Incompatible Materials: Do not mix halogenated organic waste with other waste streams, particularly non-halogenated organic waste, aqueous waste (acids and bases), or reactive chemicals.[2][4]
2. Waste Collection Procedures
-
Solid Waste: Carefully transfer any solid this compound into the designated halogenated organic waste container. Use a dedicated spatula or scoop.
-
Contaminated Labware: Decontaminate any glassware or equipment that has been in contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol). Collect this solvent rinsate in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."
-
Liquid Waste (Solutions): If the compound is in a solution, transfer the solution to a labeled, sealed, and chemically compatible container for liquid hazardous waste. Indicate the solvent and the approximate concentration of this compound on the label.
3. Storage of Waste
Store the hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated. Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[3]
4. Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. This ensures the waste is transported and disposed of in accordance with all federal, state, and local regulations. The primary recommended disposal method for halogenated organic compounds is incineration.[5]
IV. Emergency Procedures: Small Spill Cleanup
In the event of a small spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: If not already working in one, move to a well-ventilated area. If the spill is significant, evacuate the immediate area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in the table above.
-
Absorb the Spill: For a small liquid spill, use an inert absorbent material such as vermiculite or sand to contain and absorb the chemical.[3] For a solid spill, carefully sweep it up.
-
Collect the Waste: Place the absorbent material or swept-up solid into the designated "Halogenated Organic Waste" container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
